5-Aza-2'-deoxyuridine
描述
Contextualization of DNA Methylation as a Fundamental Epigenetic Modification
DNA methylation is a crucial biochemical process that involves the addition of a methyl group to a DNA molecule, typically at the cytosine base in a cytosine-guanine dinucleotide (CpG) sequence. biomodal.comptglab.comwikipedia.org This modification does not alter the DNA sequence itself but can significantly impact gene activity. wikipedia.org
Role of DNA Methyltransferases (DNMTs) in Gene Regulation
The process of DNA methylation is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs). nih.govactivemotif.com These enzymes transfer a methyl group from a donor molecule, S-adenosyl methionine (SAM), to the fifth carbon of a cytosine residue, forming 5-methylcytosine (B146107). nih.gov The primary DNMTs in mammals are DNMT1, DNMT3a, and DNMT3b. mdpi.comcellmolbiol.org
DNMT1: This enzyme is primarily responsible for maintaining existing methylation patterns during DNA replication. biomodal.commdpi.com It recognizes hemimethylated DNA (where only one strand is methylated) and methylates the corresponding cytosine on the newly synthesized strand, ensuring the faithful inheritance of methylation patterns through cell division. activemotif.commdpi.com
DNMT3a and DNMT3b: These are considered de novo methyltransferases, meaning they establish new DNA methylation patterns during processes like embryonic development. biomodal.commdpi.comcellmolbiol.org
DNMTs play a critical role in gene regulation by influencing how tightly the DNA is packaged. embopress.org Methylated DNA can recruit proteins that lead to the formation of compact, inactive chromatin (heterochromatin), which physically impedes the binding of transcription factors and other proteins required for gene expression. wikipedia.org This process often results in gene silencing. biomodal.comwikipedia.org
Biological Significance of DNA Methylation in Development and Cellular Processes
DNA methylation is indispensable for normal development and various cellular functions in mammals. wikipedia.orgrroij.com Its significance is highlighted in several key biological processes:
Embryonic Development and Cell Differentiation: DNA methylation is vital for establishing and maintaining the unique gene expression patterns that define different cell types. biomodal.comlabexcanada.com During embryonic development, methylation patterns are dynamically regulated to guide cell differentiation into specialized tissues and organs. biomodal.comcd-genomics.com
Genomic Imprinting: This phenomenon involves the expression of certain genes from only one of the two parental alleles. wikipedia.orglabexcanada.com DNA methylation is the primary mechanism that "marks" the parental origin of these genes, ensuring their mono-allelic expression, which is crucial for normal growth and development. labexcanada.com
X-Chromosome Inactivation: In female mammals, one of the two X chromosomes is randomly inactivated in each cell to ensure a balanced dosage of X-linked genes between males and females. wikipedia.orglabexcanada.com DNA methylation plays a key role in silencing one of the X chromosomes. rroij.comlabexcanada.com
Suppression of Transposable Elements: DNA methylation helps to silence the activity of transposable elements, also known as "jumping genes," which can cause genomic instability if they move around the genome. biomodal.comrroij.com
Aberrant DNA Methylation and its Role in Transcriptional Silencing
Alterations in normal DNA methylation patterns, known as aberrant methylation, are a hallmark of many diseases, particularly cancer. nih.govwikipedia.orgspandidos-publications.com These changes typically manifest in two ways:
Hypermethylation: An increase in methylation, particularly in the promoter regions of genes, can lead to the silencing of crucial genes, including tumor suppressor genes. biomodal.comnih.govwikipedia.org
The transcriptional silencing of tumor suppressor genes through hypermethylation is a well-established mechanism in cancer development. nih.govspandidos-publications.comannualreviews.orgoup.com This epigenetic silencing can provide a selective advantage for tumor growth and can occur early in tumor progression. nih.govoup.com The process often involves a synergistic relationship between DNA methylation and histone modifications, where methylated DNA recruits histone deacetylases (HDACs) and other proteins to create a repressive chromatin structure that blocks gene transcription. nih.govoup.comresearchgate.net
Overview of 5-Aza-2'-deoxyuridine as a Nucleoside Analog and Epigenetic Modulator
This compound, also known as Decitabine (B1684300), is a synthetic analog of the naturally occurring nucleoside deoxycytidine. patsnap.comresearchgate.net It is a powerful tool in epigenetic research due to its ability to act as an epigenetic modulator. biomodal.comnih.govcd-genomics.comwikipedia.org
The primary mechanism of action of this compound involves its incorporation into DNA during replication. drugbank.compatsnap.comnih.gov Once inside the cell, it is phosphorylated to its active triphosphate form. drugbank.comresearchgate.net DNA polymerase then incorporates this analog into the newly synthesized DNA strand in place of cytosine. drugbank.compatsnap.com
The key feature of this compound is the presence of a nitrogen atom at the 5-position of the pyrimidine (B1678525) ring, instead of a carbon atom. drugbank.com When DNMTs attempt to methylate this altered base, they become irreversibly trapped, forming a covalent bond with the analog. drugbank.com This trapping depletes the cell of active DNMT enzymes, leading to a global reduction in DNA methylation, or hypomethylation. drugbank.compatsnap.com
By inducing hypomethylation, this compound can lead to the reactivation of genes that were silenced by aberrant methylation. patsnap.comnih.govnih.gov This has been a significant focus of research, particularly in the context of cancer, where the reactivation of tumor suppressor genes can have therapeutic benefits. drugbank.comnih.gov
Table 1: Key Research Findings on this compound
| Research Area | Finding | Reference(s) |
|---|---|---|
| Mechanism of Action | This compound is a prodrug that, after phosphorylation, is incorporated into DNA and traps DNA methyltransferases, leading to their depletion and subsequent DNA hypomethylation. | drugbank.comresearchgate.netnih.gov |
| Epigenetic Modulation | Induces the reactivation of methylation-silenced genes, including tumor suppressor genes. | patsnap.comnih.govnih.gov |
| Cellular Effects | Can induce cell differentiation, inhibit cell proliferation, and lead to apoptosis, particularly in cancer cells. | nih.govnih.govnih.gov |
| Cancer Research | Shows antineoplastic activity in various cancers, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), by reversing epigenetic silencing. | drugbank.comresearchgate.netplos.org |
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O5/c12-2-5-4(13)1-6(16-5)11-3-9-7(14)10-8(11)15/h3-6,12-13H,1-2H2,(H,10,14,15)/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHBBRWEQLPGLD-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC(=O)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC(=O)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25501-08-0 | |
| Record name | 1,3,5-Triazine-2,4(1H,3H)-dione, 1-(2-deoxy-beta-D-erythro-pentofuranosyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025501080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-DEOXY-.BETA.-D-ERYTHRO-PENTOFURANOSYL)-1,3,5-TRIAZINE-2,4(1H,3H)-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4T487KX7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of 5 Aza 2 Deoxyuridine Action
Intracellular Activation and Metabolism of 5-Aza-2'-deoxyuridine
The therapeutic efficacy of 5-Aza-2'-deoxycytidine, also known as decitabine (B1684300), is contingent upon a series of intracellular metabolic transformations. This process underscores its nature as a prodrug, a compound that is administered in an inactive form and is converted to its active, therapeutic form within the body. researchgate.netnih.govmdpi.comdrugbank.com
5-Aza-2'-deoxycytidine is an analogue of the naturally occurring nucleoside deoxycytidine. researchgate.netnih.gov In its initial state, it is pharmacologically inert and requires enzymatic conversion to exert its effects. researchgate.netnih.govmdpi.com This activation process is a critical determinant of its clinical activity, and any impairment in this metabolic pathway can lead to drug resistance. nih.govmdpi.com The necessity for metabolic activation is a shared characteristic among many nucleoside analogues used in chemotherapy. acs.org
Upon entry into the cell, which is facilitated by equilibrative nucleoside transporters, the first and rate-limiting step in the activation of 5-Aza-2'-deoxycytidine is its phosphorylation by the enzyme deoxycytidine kinase (dCK). mdpi.comnih.govashpublications.org This enzymatic reaction converts the prodrug into its monophosphorylated derivative, 5-Aza-2'-deoxycytidine-5'-monophosphate (5-Aza-dCMP). researchgate.netmdpi.comnih.govfda.gov The efficiency of this initial phosphorylation step is paramount for the subsequent formation of the active compound. nih.gov A deficiency in dCK activity is a primary mechanism of resistance to 5-Aza-2'-deoxycytidine. nih.govmdpi.comnih.gov
Following the initial phosphorylation, 5-Aza-dCMP undergoes two further phosphorylation steps to become the active triphosphate form, 5-Aza-2'-deoxycytidine-5'-triphosphate (B1205430) (5-Aza-dCTP). researchgate.netnih.govfda.govfrontiersin.org The conversion of the monophosphate to the diphosphate (B83284) form (5-Aza-dCDP) is catalyzed by dCMP kinase, and the final phosphorylation to the triphosphate form is carried out by nucleoside diphosphate kinase. researchgate.net This sequential phosphorylation cascade ensures the production of the active metabolite that can directly interact with its cellular target. researchgate.netnih.govfrontiersin.org
The active form, 5-Aza-dCTP, is recognized by DNA polymerase and is incorporated into newly synthesized DNA strands in place of cytosine during the S-phase of the cell cycle. researchgate.netnih.govashpublications.orgfrontiersin.orgbiorxiv.org This incorporation is a critical event for the drug's mechanism of action. mdpi.comnih.govbiorxiv.org Studies have shown that 5-Aza-dCTP is a good substrate for DNA polymerase alpha, with an apparent Km value of 3.0 microM, which is comparable to the natural substrate dCTP (Km of 2.0 microM). nih.gov The incorporation follows the principles of Watson-Crick base pairing. nih.gov Since DNA replication is a prerequisite for its incorporation, 5-Aza-2'-deoxycytidine is considered an S-phase-specific agent. researchgate.netfrontiersin.org
Subsequent Phosphorylation to the Active Triphosphate Form (5-Aza-dCTP)
Interaction with DNA Methyltransferases (DNMTs)
Once incorporated into the DNA, 5-Aza-2'-deoxycytidine exerts its primary effect by targeting DNA methyltransferases (DNMTs), the enzymes responsible for maintaining DNA methylation patterns. activemotif.commdpi.com
Depletion of Functional DNMTs Following DNA Replication
This compound, also known as decitabine, is a nucleoside analog of deoxycytidine. researchgate.netopenaccessjournals.com Its mechanism of action is intrinsically linked to the process of DNA replication. researchgate.net Following its metabolic activation to the triphosphate form, 5-aza-dCTP, it is incorporated into newly synthesized DNA strands during the S-phase of the cell cycle. researchgate.netnih.gov
Once integrated into the DNA, this compound acts as a "suicide substrate" for DNA methyltransferases (DNMTs), particularly DNMT1, the enzyme responsible for maintaining DNA methylation patterns after replication. ugr.es The catalytic mechanism of DNMTs involves the formation of a transient covalent bond between the enzyme and the cytosine base it intends to methylate. However, the presence of a nitrogen atom at the 5-position of the pyrimidine (B1678525) ring in this compound, instead of a carbon, makes this covalent complex irreversible. ugr.esresearchgate.net This irreversible binding, or "trapping," of DNMTs to the DNA effectively sequesters the enzymes, leading to their depletion from the soluble cellular pool. nih.govnih.gov
This trapping mechanism triggers the proteasomal degradation of the DNMTs. cam.ac.uknih.govcapes.gov.brnih.gov Studies have shown that treatment with this compound leads to a rapid, dose-dependent decrease in the protein levels of DNMT1. nih.govresearchgate.net This degradation is a post-transcriptional and post-translational event, as it occurs even when protein synthesis is inhibited. researchgate.net The formation of these DNMT1-DNA adducts is recognized by the cellular machinery, leading to the ubiquitination of free DNMT1 molecules and their subsequent destruction by the proteasome. nih.gov This depletion of functional DNMTs is a critical step in the biological activity of this compound. nih.govnih.gov
Epigenetic Consequences of DNMT Inhibition
The depletion of functional DNMTs by this compound has profound consequences on the epigenetic landscape of the cell, primarily through the modulation of DNA methylation and subsequent gene expression.
Global and Locus-Specific DNA Hypomethylation
Beyond the global effect, this compound also induces locus-specific hypomethylation. imrpress.com This is particularly significant in the context of cancer, where tumor suppressor genes are often silenced by hypermethylation of CpG islands in their promoter regions. openaccessjournals.comnih.gov By inhibiting DNMTs, this compound can reverse this aberrant hypermethylation at specific gene loci. viamedica.pl For example, studies have demonstrated the demethylation of the promoter of the p16INK4A gene in human gastric cancer cells following treatment. mednexus.org Similarly, sustained gene-specific hypomethylation has been correlated with response to the drug in patients with leukemia. ashpublications.org This targeted demethylation of specific gene promoters is a key mechanism underlying the therapeutic potential of this compound. imrpress.com
Reactivation of Epigenetically Silenced Genes
The reversal of DNA hypermethylation at promoter regions can lead to the reactivation of previously silenced genes. nih.govnih.govviamedica.pl This is a cornerstone of the anti-tumor activity of this compound, as it can restore the expression of critical tumor suppressor genes that regulate cell cycle, apoptosis, and other key cellular processes. nih.govimrpress.com
Numerous studies have documented the re-expression of specific genes following treatment with this compound. For instance, the drug has been shown to reactivate tumor suppressor genes like p16INK4A, MLH1, and CDKN2A in various cancer cell models. mednexus.orgplos.orgnih.gov The reactivation of these genes is often a direct consequence of the demethylation of their promoter regions. imrpress.commednexus.org However, the process of gene reactivation is complex and may also involve changes in chromatin structure, such as the insertion of histone variants like H2A.Z, to create a more permissive chromatin environment for transcription. plos.org It is also noteworthy that this compound can induce the expression of genes that are not silenced by methylation, suggesting additional, indirect mechanisms of gene activation. nih.gov
Table 1: Examples of Genes Reactivated by this compound
| Gene | Cell Line/Disease Model | Research Finding | Citation |
| p16INK4A | Human gastric cancer cells | Induced demethylation of the promoter and up-regulated mRNA expression. | mednexus.org |
| MLH1, CDKN2A, MYOD1 | RKO colon cancer cells | Induced dynamic changes in mRNA expression, DNA methylation, and histone marks at the promoters. | plos.org |
| RIL | HL60 cells | Reactivation of the tumor suppressor gene silenced by DNA hypermethylation. | nih.gov |
| p15 | Patients with myelodysplastic syndrome | Demethylation of the hypermethylated p15/INK4B gene. | viamedica.pl |
| Tumor Suppressor Genes | YB5 colon cancer cells | Synergistic activation with platinum compounds at endogenously hypermethylated tumor suppressor genes like MLH1 and PDLIM4. | nih.gov |
Modulation of Messenger RNA (mRNA) and Protein Expression Levels
The epigenetic alterations induced by this compound ultimately manifest as changes in the expression levels of messenger RNA (mRNA) and proteins. The reactivation of silenced genes leads to an increase in their corresponding mRNA transcripts and subsequent protein synthesis. researchgate.netnih.govplos.org For example, treatment of human gastric cancer cells with this compound resulted in a significant up-regulation of p16INK4A mRNA expression. mednexus.org Similarly, in multiple myeloma cells, the drug can reverse the silencing of the DLC-1 gene, leading to increased mRNA expression. eurekaselect.com
Conversely, this compound can also lead to the down-regulation of certain genes and proteins. researchgate.netnih.gov In mouse hippocampus-derived neuronal cells, incubation with the compound resulted in a down-regulation of both mRNA and protein expression of DNMT1 and DNMT3A. researchgate.netnih.gov This is a direct consequence of the drug's mechanism of action, which involves the degradation of these enzymes. Furthermore, the expression of downstream signaling molecules can be affected. For instance, the reactivation of the DLC-1 gene in multiple myeloma cells leads to a significant decrease in the expression of the downstream signaling molecule Cdc42 at both the mRNA and protein levels. eurekaselect.com
The modulation of gene and protein expression is not always directly linked to changes in DNA methylation. plos.org In some cases, this compound can alter gene expression through indirect mechanisms or methylation-independent pathways. imrpress.complos.org This highlights the multifaceted nature of the drug's impact on cellular function.
Cellular Responses Induced by this compound
The molecular and epigenetic changes initiated by this compound trigger a cascade of cellular responses, most notably affecting cell cycle progression.
Effects on Cell Cycle Progression, Specifically S-Phase Arrest
A prominent cellular response to this compound is the induction of cell cycle arrest, which can occur at different phases depending on the cell type and the concentration of the drug. nih.govnih.govnih.govnih.gov However, a frequently observed effect is an arrest in the S-phase of the cell cycle. researchgate.netnih.gov This is directly related to the drug's mechanism of incorporation into DNA during replication. researchgate.net The formation of DNMT-DNA adducts can cause replication stress and DNA damage, leading to the activation of cell cycle checkpoints that halt progression through the S-phase. nih.govnih.gov
In mouse hippocampus-derived neuronal HT22 cells, treatment with this compound induced a clear S-phase arrest. researchgate.netnih.gov Similarly, in human prostate cancer DU145 cells, the drug was shown to arrest the cell cycle at the S-phase. researchgate.net This S-phase arrest is a key component of the compound's anti-proliferative effects. researchgate.net
It is important to note that while S-phase arrest is a common outcome, this compound can also induce arrest at other cell cycle checkpoints, such as the G1 or G2/M phases, in different cell lines. mednexus.orgashpublications.org For example, in HGC-27 gastric cancer cells, the drug induced a G1-phase arrest, while in other cancer cell lines, a G2/M arrest has been observed. mednexus.orgashpublications.org This variability in cell cycle response likely reflects the complex interplay between the drug's effects and the specific genetic and epigenetic background of each cell type.
Induction of Cellular Differentiation
This compound, a cytidine (B196190) analog, has been shown to be a potent inducer of cellular differentiation in a variety of cell systems. nih.gov This process involves stable, heritable changes in cell phenotype, which are thought to be epigenetic in nature. nih.gov The primary mechanism behind this drug-induced differentiation is linked to its ability to alter DNA methylation patterns, leading to the expression of genes that can initiate new developmental pathways. nih.gov
Early research demonstrated that treatment with this compound could convert mouse embryo fibroblasts into muscle cells, adipocytes, and chondrocytes. nih.gov This discovery paved the way for identifying key genes involved in differentiation, such as MyoD, a crucial regulator of myogenesis. nih.gov In human leukemic cells, particularly acute monoblastic and myeloblastic leukemias, exposure to non-toxic concentrations of this compound has been observed to induce morphological and functional differentiation into mature elements. nih.gov This suggests a potential therapeutic application in promoting the maturation of cancer cells, thereby reducing their malignancy. nih.gov
Further studies in murine myoblasts (C2C12 cells) have shown that this compound can promote the acquisition of a myocyte phenotype. ijbs.com This is associated with a decrease in the rate of cell growth and the expression of muscle-specific proteins. ijbs.com The induction of differentiation by this compound is often linked to its primary function as a DNA methyltransferase inhibitor. nih.govijbs.com By interfering with the action of DNA methyltransferase, this compound leads to a reduction in DNA methylation, which in turn can allow for the expression of genes that trigger differentiation programs. nih.gov
| Cell Type | Outcome of this compound Treatment | Key Findings |
| Mouse Embryo Fibroblasts | Differentiation into muscle, adipocytes, and chondrocytes | Induction of new developmental pathways. nih.gov |
| Human Leukemic Blasts | Morphological and functional differentiation | Induced maturation of monoblastic and myeloblastic leukemic cells. nih.gov |
| Murine Myoblasts (C2C12) | Promotion of myocyte phenotype | Decreased cell growth and induction of muscle-specific proteins. ijbs.com |
Induction of Senescence
This compound is a known inducer of cellular senescence, a state of irreversible growth arrest, in cancer cells. nih.govnih.gov This effect is often mediated through the activation of tumor suppressor pathways. nih.govcellphysiolbiochem.com In several solid tumor cell lines, including human hepatoma, colon, renal, and lung cancer cells, this compound has been shown to induce a p53-dependent senescence. nih.gov This process is characterized by an increase in DNA double-strand breaks. nih.gov
Bioinformatic analyses have predicted that this compound functions as a p53 inducer. nih.gov Experimental evidence supports this, showing that it can lead to the activation of the p53 pathway and subsequent growth arrest. nih.gov One of the key downstream targets in this pathway is the cyclin-dependent kinase inhibitor p21. cellphysiolbiochem.com The induction of senescence by this compound has also been linked to the upregulation of p16INK4A, another critical tumor suppressor protein that plays a role in cell cycle regulation. researchgate.net In some cancer cell models, the induction of senescence is a primary response to treatment with this compound. nih.gov
| Cell Line(s) | Pathway/Mediator | Key Outcome |
| Human hepatoma, colon, renal, and lung cancer cells | p53-dependent pathway | Induction of tumor cell senescence. nih.gov |
| U2OS (osteosarcoma) and MCF-7 (breast cancer) | p53-p21 pathway | Activation of senescence. cellphysiolbiochem.com |
| Various cancer cells | p53 induction | Growth arrest. nih.gov |
| Human osteosarcoma cells | p16INK4A upregulation | Induction of senescence. researchgate.net |
Influence on Cell Proliferation and Viability
This compound exhibits significant inhibitory effects on the proliferation and viability of various cancer cells. nih.govmdpi.com In human uterine leiomyoma primary (HULP) cells, treatment with this compound led to a reduction in cell viability. nih.gov This was accompanied by a significant decrease in the expression of the proliferation marker PCNA. nih.gov Similarly, in bortezomib-resistant multiple myeloma cells, this compound reduced cell proliferation. mdpi.com
The anti-proliferative effects of this compound are often associated with its ability to induce cell cycle arrest. jcancer.org However, the specific phase of arrest can vary between different cell types. For instance, in prostate cancer cells, it was observed to arrest the cell cycle at the S phase in DU145 cells, and at the G1 phase in 22RV1 and LNCaP cells. jcancer.org In mouse hippocampal-derived neuronal HT22 cells, treatment with this compound also resulted in S phase arrest. researchgate.net This cell-type-specific effect on the cell cycle highlights the complex mechanisms through which this compound influences cell proliferation. jcancer.org Furthermore, in neuroblastoma cells, it has been shown to reduce proliferation and colony formation. mdpi.com
| Cell Line | Effect on Proliferation/Viability | Cell Cycle Arrest |
| Human Uterine Leiomyoma Primary (HULP) cells | Reduced cell viability, decreased PCNA expression. nih.gov | Not specified |
| Bortezomib-resistant Multiple Myeloma cells | Reduced proliferation. mdpi.com | Not specified |
| Prostate Cancer (DU145) | Inhibited proliferation. jcancer.org | S phase arrest. jcancer.org |
| Prostate Cancer (22RV1, LNCaP) | Inhibited proliferation. jcancer.org | G1 phase arrest. jcancer.org |
| Mouse Hippocampal Neuronal (HT22) cells | Inhibited proliferation. researchgate.net | S phase arrest. researchgate.net |
| Neuroblastoma cells | Reduced proliferation and colony formation. mdpi.com | Not specified |
Apoptosis Induction and Associated Pathways
This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. nih.govmdpi.com The intrinsic, or mitochondrial, pathway of apoptosis is one of the major signaling routes activated by this compound. mdpi.com This pathway is initiated by intracellular signals like DNA damage, leading to mitochondrial dysfunction and the release of pro-apoptotic factors. mdpi.com
In neuroblastoma cells, this compound has been shown to effectively induce apoptosis. mdpi.com Furthermore, it can cooperate with other agents, such as interferon-gamma (IFN-γ), to sensitize resistant cancer cells to apoptosis. nih.gov In neuroblastoma and medulloblastoma cells lacking caspase-8, a key mediator of the extrinsic apoptosis pathway, combined treatment with this compound and IFN-γ upregulated caspase-8 expression. nih.gov This restored the cells' sensitivity to TRAIL-induced apoptosis, demonstrating a synergistic effect. nih.gov The inhibition of caspase-8 was shown to block this sensitization, confirming its crucial role in the process. nih.gov In some cancer cell lines, this compound treatment has also been associated with the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, as seen in DU145 and 22RV1 prostate cancer cells. jcancer.org
| Cell Line(s) | Key Pathway/Mediator | Outcome |
| Neuroblastoma, Medulloblastoma | Upregulation of Caspase-8 (in combination with IFN-γ) | Sensitization to TRAIL-induced apoptosis. nih.gov |
| Neuroblastoma | Not specified | Induction of apoptosis. mdpi.com |
| Prostate Cancer (DU145, 22RV1) | Not specified | PARP cleavage. jcancer.org |
Induction of DNA Damage and Repair Pathways
This compound is known to induce DNA damage, which is a critical aspect of its anticancer activity. nih.govnih.gov A key marker of DNA double-strand breaks (DSBs) is the phosphorylation of the histone variant H2AX, forming γH2AX. nih.gov Treatment with this compound has been shown to induce the phosphorylation of histone H2AX in various cancer cell lines, indicating the formation of DSBs. nih.gov For example, in HL60 cells, treatment with this compound led to H2AX phosphorylation. nih.gov Similarly, in prostate cancer cells, it induced the expression of phospho-H2A.X. jcancer.org
The induction of DNA damage by this compound triggers the DNA damage response (DDR), a network of cellular pathways that detect and repair DNA lesions. nih.gov This response involves the recruitment of various DNA repair proteins to the sites of damage. nih.gov Studies have shown that this compound can also influence DNA repair pathways. For instance, it has been observed to increase the rates of homologous recombination repair (HRR), a major pathway for repairing DSBs. nih.gov This increase in HRR may be a cellular response to the DNA damage induced by the compound. nih.gov The activation of DNA damage sensors such as ATM, ATR, and DNA-PK is a crucial part of the DDR initiated by the lesions caused by this compound. nih.gov
| Cell Line | Evidence of DNA Damage | Effect on Repair Pathways |
| HL60 | H2AX phosphorylation. nih.gov | Increased homologous recombination rates. nih.gov |
| Prostate Cancer cells | Expression of phospho-H2A.X. jcancer.org | Not specified |
Regulation of Gene Expression by 5 Aza 2 Deoxyuridine Mediated Demethylation
Gene-Specific Reactivation and Promoter Demethylation Events
5-Aza-2'-deoxyuridine, also known as decitabine (B1684300), is a potent DNA hypomethylating agent that can induce the re-expression of genes silenced by promoter hypermethylation. patsnap.comnih.gov This reactivation of gene expression is a key mechanism behind its therapeutic effects. patsnap.comnih.gov
Re-expression of Tumor Suppressor Genes
A primary consequence of this compound treatment is the reactivation of tumor suppressor genes that have been epigenetically silenced in cancer cells. patsnap.comnih.gov Aberrant hypermethylation of CpG islands in the promoter regions of these genes is a common event in tumorigenesis, leading to their inactivation. patsnap.comaacrjournals.org By inhibiting DNA methyltransferases (DNMTs), this compound leads to passive demethylation of DNA during cell division, restoring the expression of these critical genes. nih.govplos.org
Studies have demonstrated the re-expression of several tumor suppressor genes following treatment with this compound. For instance, in myeloid leukemia cells, this compound can induce the re-expression of the p73 tumor suppressor gene, which is often silenced by promoter hypermethylation. nih.gov This, in turn, leads to the expression of p21, a downstream target that can induce apoptosis. nih.gov In pancreatic neuroendocrine tumor cells, treatment with decitabine has been shown to increase the mRNA levels of tumor suppressor genes such as RASSF1a and MGMT. ssat.com Similarly, in acute lymphoblastic leukemia-derived cell lines, decitabine exposure leads to the hypomethylation and reactivation of putative tumor suppressor genes. nih.gov
The re-expression of these genes can lead to the restoration of their normal functions, including the induction of cell cycle arrest, promotion of apoptosis, and inhibition of cell proliferation, thereby contributing to the anti-cancer effects of the compound. patsnap.com
Table 1: Examples of Tumor Suppressor Genes Reactivated by this compound
| Gene | Cancer Type | Effect of Reactivation | Reference |
|---|---|---|---|
| p73 | Myeloid Leukemia | Induction of p21 and apoptosis | nih.gov |
| RASSF1a | Pancreatic Neuroendocrine Tumors | Increased mRNA expression | ssat.com |
| MGMT | Pancreatic Neuroendocrine Tumors | Increased mRNA expression | ssat.com |
| CDKN2a | Pancreatic Neuroendocrine Tumors | Increased protein level | ssat.com |
| p15INK4b | Myelodysplastic Syndrome | Associated with reduced risk of progression to AML | nih.gov |
Demethylation of Specific Gene Promoters (e.g., Thymidine (B127349) Phosphorylase, Sipa1)
The gene-specific reactivation by this compound is directly linked to the demethylation of their promoter regions. One notable example is the thymidine phosphorylase (TP) gene. The promoter region of TP contains Sp1-binding sites that can be methylated, leading to gene silencing. iiarjournals.orgnih.gov Treatment with this compound can demethylate these Sp1-binding sites, leading to increased TP expression and enzymatic activity. iiarjournals.orgnih.gov This has been observed in epidermoid carcinoma and colon cancer cells. iiarjournals.orgnih.gov The demethylation of the TP promoter has been shown to enhance the sensitivity of cancer cells to chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU), which is activated by the TP enzyme. iiarjournals.orgnih.gov
Another example is the Sipa1 (signal-induced proliferation-associated gene 1) gene. The methylation status of a CpG island in the promoter-proximal elements of the human Sipa1 gene is inversely correlated with its protein expression in breast cancer cells. nih.gov Treatment with this compound can promote the expression of Sipa1 in breast cancer cells that have low endogenous levels of the protein by demethylating this CpG island. nih.gov Interestingly, increased Sipa1 expression has been linked to the promotion of the epithelial-mesenchymal transition (EMT) in these cells. nih.gov
Modulation of Matrix Metalloproteinase (MMP) Expression and Cellular Invasive Potential
This compound can also influence the expression of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix, which is a critical step in cancer cell invasion and metastasis. nih.govnih.gov However, the effects of this compound on MMP expression and cellular invasion are complex and can be context-dependent.
In some instances, this compound has been shown to increase MMP expression and promote invasion. For example, in human HT1080 fibrosarcoma cells, treatment with this compound increased the expression of MMP-1, -2, and -9 at both the mRNA and protein levels, leading to an enhanced invasive potential. nih.gov This study found that the increased MMP-1 expression was due to a transcriptional mechanism involving the recruitment of Sp1 and Sp3 transcription factors to the MMP-1 promoter, rather than a change in the promoter's methylation status. nih.gov
Conversely, in AGS human gastric carcinoma cells, decitabine was found to inhibit cell motility and invasive activity. spandidos-publications.com This anti-invasive effect was associated with the inhibition of MMP-2 and -9 mRNA and protein levels, as well as their enzymatic activities. spandidos-publications.com
Furthermore, in another study, this compound was shown to cooperate with the inflammatory cytokine interleukin-1 (IL-1) to increase the expression of MMP-3. nih.gov This was associated with an increased hypomethylation status of the MMP-3 promoter and the increased expression and activity of transcription factors that regulate MMP-3. nih.gov
Reactivation of Specific Peptide Hormone Genes (e.g., Somatostatin)
The demethylating activity of this compound can also lead to the reactivation of silenced peptide hormone genes. While direct evidence for the reactivation of the somatostatin (B550006) gene by this compound is not extensively detailed in the provided search results, the principle of reactivating silenced genes through demethylation is well-established. This mechanism is plausible for genes like somatostatin, which can be silenced by promoter hypermethylation in certain cancers.
Upregulation of Cancer Testis Antigens (CTAs) and Major Histocompatibility Complex (MHC) Class I Antigens
A significant immunomodulatory effect of this compound is its ability to upregulate the expression of cancer-testis antigens (CTAs) and major histocompatibility complex (MHC) class I molecules on tumor cells. researchgate.netmdpi.comoup.com CTAs are a group of tumor-associated antigens that are typically expressed only in germ cells in the testis but are aberrantly expressed in various types of cancer. capes.gov.brscispace.com Their expression in tumors is often silenced by DNA methylation. capes.gov.br
Treatment with this compound can induce the de novo expression or upregulation of various CTAs, such as MAGE-1, -2, -3, -4, GAGE 1-6, and NY-ESO-1, in cancer cells, including renal cell carcinoma and mesothelioma. nih.govresearchgate.net This induced expression has been shown to generate functional proteins that can be recognized by specific T cells. nih.gov For example, in renal cell carcinoma cells, the de novo expression of NY-ESO-1 after treatment was recognized by HLA-A2-restricted NY-ESO-1-specific cytotoxic T lymphocytes (CTLs). nih.gov
In addition to CTAs, this compound can also increase the expression of MHC class I molecules on the surface of tumor cells. researchgate.netoup.com This is crucial for the presentation of tumor antigens, including CTAs and neoantigens, to CD8+ T cells. researchgate.netresearchgate.net By increasing both the availability of tumor antigens and the machinery for their presentation, this compound can enhance the immunogenicity of tumor cells and their susceptibility to T-cell-mediated killing. researchgate.netnih.gov
Table 2: Effects of this compound on Immune-Related Molecules
| Molecule | Cell Type | Effect | Reference |
|---|---|---|---|
| Cancer Testis Antigens (CTAs) | Renal Cell Carcinoma, Mesothelioma, Glioblastoma | Upregulation of expression | nih.govresearchgate.netresearchgate.net |
| MHC Class I | 4T1 Murine Breast Cancer, Meningioma, Glioblastoma | Increased surface expression | researchgate.netoup.comresearchgate.net |
| Her-2-neu | 4T1 Murine Breast Cancer | Increased surface expression | researchgate.net |
| NY-ESO-1 | Meningioma | Increased expression in cultures with low baseline levels | oup.com |
Chromatin Remodeling and Transcription Factor Recruitment
The reactivation of gene expression by this compound is not solely dependent on DNA demethylation; it also involves significant chromatin remodeling and the recruitment of transcription factors. nih.gov DNA hypomethylation alone is often insufficient to induce gene expression, and subsequent changes in chromatin structure are required to create a permissive environment for transcription. nih.gov
Following this compound-induced demethylation, a series of events leads to chromatin "opening." This includes the insertion of the histone variant H2A.Z at promoter regions, a process mediated by the SRCAP complex. plos.org The deposition of H2A.Z is crucial for establishing nucleosome-depleted regions, which allows for the binding of transcription factors and the assembly of the transcriptional machinery. plos.org Studies have shown that hemimethylated DNA, which is an intermediate state after drug incorporation, can remain occupied by nucleosomes, highlighting the importance of active chromatin remodeling for gene reactivation. plos.org
The recruitment of specific transcription factors to the now-accessible promoter regions is a key step in initiating transcription. For example, the demethylation of Sp1-binding sites in the thymidine phosphorylase promoter allows for the binding of the Sp1 transcription factor, leading to gene expression. iiarjournals.orgnih.gov Similarly, in human fibrosarcoma cells, this compound treatment was shown to increase the nuclear levels of Sp1 and Sp3 transcription factors and modulate their recruitment to the MMP-1 promoter, resulting in chromatin remodeling and increased gene expression. nih.gov In the context of monocytic differentiation, decitabine has been shown to induce the transcription of c-jun and enhance the DNA binding of nuclear proteins, including PU.1, to the CD11b promoter. spandidos-publications.com
Therefore, the regulation of gene expression by this compound is a multi-step process that begins with the inhibition of DNA methylation and culminates in the dynamic interplay of chromatin remodeling and transcription factor binding to ultimately drive gene reactivation.
Indirect Effects on Chromatin Structure through DNA Demethylation
The demethylation of DNA by this compound has profound indirect effects on chromatin structure. DNA methylation is a key epigenetic modification that generally leads to a more compact chromatin structure, which represses gene expression. oncotarget.com By inhibiting DNA methylation, this compound promotes a more relaxed or open chromatin conformation. This "remodeling" of the chromatin architecture increases the accessibility of the transcriptional machinery to gene promoter regions. nih.gov
One of the critical consequences of this altered chromatin state is the establishment of nucleosome-depleted regions. nih.gov Research has shown that the reactivation of silenced genes following treatment with this compound requires the insertion of the histone variant H2A.Z into promoter regions. nih.govplos.org This process, mediated by the SRCAP complex, facilitates the creation of these nucleosome-depleted regions, which are essential for the complete re-activation of gene expression. nih.govplos.org Furthermore, studies have demonstrated that hemimethylated DNA, which is an intermediate state following drug incorporation, remains associated with nucleosomes, highlighting the importance of achieving a more fully demethylated state for significant chromatin remodeling. nih.gov
The impact of this compound on chromatin is not limited to DNA methylation alone. It can also lead to decreases in histone modifications associated with gene silencing, such as the di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me2). nih.gov This reduction in repressive histone marks is linked to a decrease in the G9A histone methyltransferase, further contributing to a chromatin environment that is permissive for transcription. nih.gov
Altered Recruitment of Specific Transcription Factors (e.g., Sp1, Sp3) to Promoter Regions
The changes in chromatin structure induced by this compound directly influence the binding of specific transcription factors to promoter regions. A more open chromatin landscape allows transcription factors, which might otherwise be blocked, to access their target DNA sequences.
One notable example is the modulation of the recruitment of specificity proteins Sp1 and Sp3. In a study on human fibrosarcoma cells, treatment with this compound led to increased nuclear levels of both Sp1 and Sp3. nih.gov This was associated with their enhanced recruitment to the promoter of the matrix metalloproteinase-1 (MMP-1) gene, resulting in its transcriptional activation. nih.gov Interestingly, this effect on MMP-1 expression occurred without altering the methylation status of the MMP-1 promoter itself, indicating a methylation-independent mechanism of gene regulation by the drug. nih.gov
Epigenetic Reprogramming of Cellular Phenotypes
The ability of this compound to alter gene expression patterns through demethylation can lead to the epigenetic reprogramming of cellular phenotypes. This involves reversing epigenetic silencing to modify cellular characteristics and functions.
Reversal of Epigenetic Silencing for Phenotypic Modification
A primary mechanism by which this compound reprograms cellular phenotypes is by reversing the epigenetic silencing of key regulatory genes, particularly tumor suppressor genes. nih.govimrpress.com In many cancers, these genes are inactivated by hypermethylation of their promoter regions, contributing to uncontrolled cell growth. plos.org By demethylating these promoters, this compound can restore their expression, leading to the induction of differentiation, senescence, or apoptosis in cancer cells. researchgate.netnih.gov
The reactivation of silenced genes is a hallmark of the action of this compound. activemotif.com This reversal of silencing is not always a simple on-off switch and the transcriptional response can be limited and specific to certain genes. nih.gov Studies have shown that the genes induced by this compound often include those targeted for silencing by the Polycomb repressive complex in stem cells, suggesting a specific mechanism for its therapeutic effects. nih.gov The process of reactivation is a dynamic one, involving sequential changes in DNA methylation, histone modifications, and ultimately, gene expression. plos.org
Modulation of Epithelial-Mesenchymal Transition (EMT)
Epithelial-mesenchymal transition (EMT) is a fundamental cellular process involved in development and can be aberrantly activated in cancer, contributing to metastasis. phorteeducacional.com.br Recent research has indicated that this compound can modulate EMT. researcher.life
In breast cancer cells, for instance, treatment with this compound has been shown to promote the expression of the Sipa1 gene by demethylating its promoter-proximal elements. nih.govnih.gov Increased expression of SIPA1 was found to facilitate the EMT process in these cells. nih.govnih.gov This suggests that while this compound can have beneficial effects by reactivating tumor suppressor genes, it may also have unintended consequences by promoting processes like EMT, which could potentially increase the risk of cancer cell metastasis. nih.gov The modulation of EMT appears to be a key mechanism underlying changes in cellular behavior in response to this epigenetic drug. mdpi.com
Enzymatic Interactions and Catabolism Affecting 5 Aza 2 Deoxyuridine Activity
Enzymes Involved in Anabolism and Activation
The activation of 5-Aza-2'-deoxyuridine is a multi-step process initiated by phosphorylation, converting the prodrug into its active triphosphate form. researchgate.netnih.gov This transformation is essential for its incorporation into DNA, which is the primary mechanism of its action. researchgate.netnih.gov
Deoxycytidine Kinase (dCK) as a Critical Activating Enzyme
Deoxycytidine kinase (dCK) is the initial and rate-limiting enzyme in the anabolic pathway of this compound. nih.govbiorxiv.org This enzyme catalyzes the first phosphorylation step, converting this compound into 5-aza-2'-deoxycytidine-5'-monophosphate (5-Aza-dCMP). researchgate.netnih.gov The level of dCK activity within cells is a major factor in determining the sensitivity of cancer cells to the drug. researchgate.net Reduced dCK activity is a primary mechanism of drug resistance, as leukemic cells lacking sufficient dCK are resistant to the effects of this compound. researchgate.netresearchgate.net Conversely, higher dCK activity is associated with increased activation of the drug to its cytotoxic form. wikipedia.org
Deoxycytidylate Kinase
Following the initial phosphorylation by dCK, 5-Aza-dCMP is further phosphorylated to its diphosphate (B83284) form, 5-aza-2'-deoxycytidine-5'-diphosphate (5-Aza-dCDP). This reaction is catalyzed by the enzyme deoxycytidylate kinase (dCMP kinase). researchgate.netfda.gov
Nucleoside Diphosphonucleoside Kinase
The final step in the activation cascade is the conversion of 5-Aza-dCDP to the active triphosphate form, 5-aza-2'-deoxycytidine-5'-triphosphate (B1205430) (5-Aza-dCTP). researchgate.netfda.gov This phosphorylation is carried out by nucleoside diphosphate kinase. researchgate.netfda.gov Once formed, 5-Aza-dCTP can be incorporated into DNA, leading to the inhibition of DNA methyltransferase and subsequent biological effects. researchgate.netnih.gov
Enzymes Involved in Catabolism and Inactivation
The therapeutic efficacy of this compound is significantly limited by its rapid degradation through catabolic pathways. These enzymatic processes inactivate the drug, reducing its bioavailability and duration of action.
Cytidine (B196190) Deaminase (CDA)
Cytidine deaminase (CDA) is a key enzyme responsible for the inactivation of this compound. researchgate.netnih.gov CDA catalyzes the deamination of this compound to this compound. researchgate.netnih.gov This conversion renders the compound inactive. researchgate.net High levels of CDA, particularly in the liver, contribute to the short half-life of this compound in the body. researchgate.netnih.gov Increased CDA activity is a recognized mechanism of drug resistance. researchgate.netnih.gov The combination of low dCK and high CDA levels is associated with significant resistance to this compound. nih.gov
Deoxycytidylate Deaminase (dCMP deaminase)
At the monophosphate level, 5-Aza-dCMP can be deaminated by deoxycytidylate deaminase (dCMP deaminase) to form this compound monophosphate (5-aza-dUMP). researchgate.netnih.gov While 5-Aza-dCMP is a substrate for dCMP deaminase, the rate of its deamination is significantly slower than that of the natural substrate, dCMP. nih.gov Specifically, the maximal velocity (Vmax) for the deamination of 5-Aza-dCMP is only about 1% of that for dCMP. nih.gov The deamination of 5-Aza-dCMP by dCMP deaminase represents another pathway for the catabolic inactivation of the drug. researchgate.netnih.gov
Enzyme Interaction Summary
| Enzyme | Role | Pathway | Effect on this compound |
| Deoxycytidine Kinase (dCK) | Activation | Anabolism | Phosphorylates to 5-Aza-dCMP |
| Deoxycytidylate Kinase | Activation | Anabolism | Phosphorylates 5-Aza-dCMP to 5-Aza-dCDP |
| Nucleoside Diphosphonucleoside Kinase | Activation | Anabolism | Phosphorylates 5-Aza-dCDP to 5-Aza-dCTP |
| Cytidine Deaminase (CDA) | Inactivation | Catabolism | Deaminates to this compound |
| Deoxycytidylate Deaminase (dCMP deaminase) | Inactivation | Catabolism | Deaminates 5-Aza-dCMP to 5-aza-dUMP |
Formation of Inactive Metabolites (e.g., this compound)
The primary active form of 5-aza-2'-deoxycytidine (Decitabine) is its triphosphate metabolite, 5-aza-dCTP, which becomes incorporated into DNA. researchgate.netashpublications.org However, the parent compound and its phosphorylated derivatives are subject to catabolic processes that lead to the formation of inactive metabolites, significantly impacting its bioavailability and efficacy. The main pathway for the inactivation of 5-aza-2'-deoxycytidine is through deamination, a reaction catalyzed by specific enzymes. researchgate.netnih.gov
Cytidine deaminase (CDA) is a key enzyme that inactivates 5-aza-2'-deoxycytidine by converting it to this compound (aza-dU). researchgate.netembopress.orgresearchgate.net This conversion happens rapidly, particularly in the liver and gut where CDA is highly expressed, contributing to a short plasma half-life of 15 to 25 minutes for 5-aza-2'-deoxycytidine. researchgate.netnih.govembopress.org The resulting metabolite, this compound, is considered an inactive degradation product. fda.gov Studies have shown that most of the administered 5-aza-2'-deoxycytidine is converted to this compound. nih.gov Increased activity of cytidine deaminase is a recognized mechanism of drug resistance to 5-aza-2'-deoxycytidine. researchgate.netnih.gov
In addition to the action of CDA on the nucleoside, its monophosphate form, 5-aza-dCMP, is a substrate for another catabolizing enzyme, dCMP deaminase (DCTD). embopress.orgnih.govportlandpress.com This enzyme converts 5-aza-dCMP into this compound monophosphate (aza-dUMP). embopress.orgnih.govportlandpress.com While 5-aza-dCMP is a substrate for dCMP deaminase, the conversion rate is relatively low, with a Vmax only about 1% of that for the natural substrate, dCMP. nih.gov The formation of aza-dUMP represents another branch in the metabolic pathway that diverts the compound away from its conversion to the active triphosphate form. ashpublications.orgportlandpress.com
The enzymatic conversion of 5-Aza-2'-deoxycytidine into its inactive metabolites is a critical factor in its pharmacological profile. The table below summarizes the key enzymes involved in this catabolic process.
| Enzyme | Substrate | Product | Significance |
|---|---|---|---|
| Cytidine Deaminase (CDA) | 5-Aza-2'-deoxycytidine | This compound | Major inactivation pathway; contributes to short half-life and drug resistance. researchgate.netnih.gov |
| dCMP Deaminase (DCTD) | 5-Aza-dCMP | 5-Aza-dUMP | Alternative catabolic pathway; product may inhibit other enzymes. embopress.orgnih.govportlandpress.com |
Interactions with Other Key Metabolic Enzymes
While the primary mechanism of action for 5-aza-2'-deoxycytidine involves the inhibition of DNA methyltransferase, its metabolites can interact with other key enzymes involved in nucleotide metabolism, leading to off-target effects. nih.gov One of the most significant of these interactions is the potential inhibition of thymidylate synthase (TS) by this compound monophosphate (5-Aza-dUMP). nih.govportlandpress.com
5-Aza-dUMP is formed from the deamination of 5-aza-dCMP by the enzyme dCMP deaminase. embopress.orgnih.govportlandpress.com It has been identified as a potential competitive inhibitor of thymidylate synthase. embopress.orgportlandpress.com Thymidylate synthase is a crucial enzyme that catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. nih.govnih.gov
The inhibition of thymidylate synthase by 5-Aza-dUMP can lead to several downstream consequences. nih.gov It may cause a decrease in the intracellular levels of thymidine (B127349) triphosphate (TTP) and a subsequent accumulation of deoxyuridine triphosphate (dUTP) and its aza-analogue, aza-dUTP. nih.gov This imbalance in the nucleotide pool can result in the misincorporation of uracil (B121893) and aza-uracil into DNA, triggering a futile cycle of DNA repair that can overwhelm cellular mechanisms and contribute to cytotoxicity. nih.gov Recent studies have confirmed that 5-aza-dUMP binds to thymidylate synthase and that this interaction contributes to the cytotoxic effects of 5-aza-2'-deoxycytidine. embopress.org In fact, inactivation of thymidylate synthase has been shown to confer resistance to 5-aza-2'-deoxycytidine, highlighting the importance of this interaction. embopress.org
The table below summarizes research findings related to the interaction between 5-Aza-dUMP and thymidylate synthase.
| Metabolite | Target Enzyme | Effect | Downstream Consequences |
|---|---|---|---|
| 5-Aza-dUMP | Thymidylate Synthase (TS) | Inhibition. embopress.orgnih.govportlandpress.com | Decreased TTP levels, accumulation of dUTP/aza-dUTP, uracil misincorporation into DNA, DNA damage. nih.gov |
Molecular Mechanisms of Resistance to 5 Aza 2 Deoxyuridine
Intracellular Transport and Activation Deficiencies
The journey of 5-Aza-2'-deoxyuridine from the extracellular space to its incorporation into DNA is a critical determinant of its therapeutic activity. Deficiencies at any step of this pathway can lead to a significant reduction in its efficacy.
Role of Equilibrative Nucleoside Transporters (hENT1, hENT2)
This compound, being a nucleoside analog, relies on specialized membrane proteins for its entry into cancer cells. nih.gov The primary conduits for its uptake are the human Equilibrative Nucleoside Transporters, hENT1 and hENT2. nih.govd-nb.info Research has demonstrated a correlation between the expression levels of these transporters and the sensitivity of cancer cells to this compound.
Studies have shown that cancer cell lines with lower expression of hENT1 exhibit reduced sensitivity to the drug. nih.govd-nb.info For instance, in a panel of cancer cell lines, the most resistant cells often displayed low levels of hENT1 and hENT2. nih.govashpublications.org In patients with myelodysplastic syndromes (MDS), higher expression of hENT1 has been associated with a better response to decitabine (B1684300) treatment. frontiersin.orgd-nb.info This suggests that insufficient transport of the drug into the cell is a key mechanism of primary resistance.
| Transporter | Role in Resistance | Research Findings |
| hENT1 | Reduced expression leads to decreased intracellular uptake of this compound. | Lower hENT1 mRNA levels were observed in DAC-resistant cell lines. nih.gov Higher hENT1 expression in MDS patients correlates with better response to treatment. frontiersin.orgd-nb.info |
| hENT2 | Reduced expression contributes to decreased drug uptake, often in conjunction with low hENT1. | The five cancer cell lines most resistant to DAC showed a combination of low hENT1 and hENT2 expression. nih.govashpublications.org |
Altered Deoxycytidine Kinase (dCK) Activity or Gene Mutation
Once inside the cell, this compound must be phosphorylated to become active. This crucial first step is catalyzed by the enzyme deoxycytidine kinase (dCK), which converts it into 5-aza-dCMP. nih.gov Subsequent phosphorylations lead to the formation of the active triphosphate form, which is then incorporated into DNA. nih.gov Consequently, alterations in dCK activity or mutations in the DCK gene are major mechanisms of resistance. nih.govresearchgate.netresearchgate.net
Deficiency in dCK is a well-established mechanism of resistance to several cytidine (B196190) nucleoside analogs, including this compound. nih.gov Cancer cell lines with low dCK expression or inactivating mutations in the DCK gene are significantly more resistant to the drug. nih.govmdpi.com For example, acquired resistance in some acute myeloid leukemia (AML) cell lines has been linked to mutations in the DCK gene, leading to a loss of functional protein. mdpi.comnih.gov In some cases, resistance can be rapidly induced by drug exposure, leading to a switch from a heterozygous to a homozygous mutation in the DCK gene. nih.gov Reintroducing a functional, wild-type DCK gene into resistant cells can restore their sensitivity to this compound. nih.gov
| Factor | Impact on Resistance | Key Findings |
| dCK Activity | Decreased activity prevents the necessary phosphorylation of this compound, rendering it inactive. | Low dCK protein expression is observed in DAC-resistant cell lines. nih.gov Reduction in dCK activity is a primary mechanism of drug resistance. researchgate.net |
| DCK Gene Mutation | Mutations can lead to a non-functional or rapidly degraded dCK protein. | A switch from heterozygous to homozygous DCK mutation was linked to rapidly induced resistance. nih.gov A novel A180P mutation in DCK was identified in DAC-resistant AML cells, leading to rapid protein degradation. mdpi.comnih.gov |
Increased Catabolism
The metabolic inactivation of this compound presents another significant hurdle to its therapeutic effectiveness. An elevated rate of catabolism can substantially decrease the intracellular concentration of the active drug.
Elevated Cytidine Deaminase (CDA) Activity
The primary enzyme responsible for the breakdown of this compound is cytidine deaminase (CDA). nih.govresearchgate.net CDA catalyzes the deamination of this compound to this compound, an inactive metabolite. nih.gov This process effectively reduces the amount of drug available for phosphorylation and subsequent incorporation into DNA. nih.gov
High levels of CDA activity have been consistently associated with resistance to this compound. nih.govashpublications.orgnih.gov In studies involving cancer cell lines, those exhibiting high resistance often have elevated CDA expression. nih.govashpublications.org Furthermore, in patients with MDS, a higher ratio of CDA to dCK expression has been observed in non-responders compared to responders, suggesting that the balance between drug activation and inactivation is a critical determinant of clinical outcome. researchgate.net The transfer of the human CDA gene into murine cells has been shown to confer resistance to this compound, further solidifying its role in drug inactivation. nih.govresearchgate.net
| Enzyme | Function in Resistance | Supporting Evidence |
| Cytidine Deaminase (CDA) | Inactivates this compound through deamination. | High CDA mRNA levels are found in DAC-resistant cell lines. nih.gov A higher CDA/dCK ratio is associated with primary resistance in MDS patients. researchgate.net |
Endogenous DNA Methylation Maintenance
The ultimate target of this compound is the machinery that maintains DNA methylation patterns, specifically the DNA methyltransferases (DNMTs). The inherent characteristics of this system within cancer cells can influence their susceptibility to the drug.
Drug-Induced DNA Hypermethylation
While the intended effect of 5-Aza-2'-deoxycytidine is the inhibition of DNA methyltransferases leading to genome-wide hypomethylation, some studies have reported a paradoxical increase in DNA methylation in certain contexts. tandfonline.comsci-hub.box This phenomenon represents a complex and less understood aspect of the cellular response to the drug that may contribute to a resistant phenotype.
In preclinical models, chronic low-dose exposure to 5-Aza-2'-deoxycytidine has been shown to result in a bias towards hypermethylation in liver tissue. tandfonline.comsci-hub.box For instance, a study in mice revealed that while the testes showed increased sensitivity to the drug's hypomethylating effects, the liver paradoxically exhibited more hypermethylated cytosines at dose levels of 0.15 mg/kg and 0.35 mg/kg. tandfonline.com Similarly, in a study on bortezomib-resistant multiple myeloma cells, treatment with 5-Aza-2'-deoxycytidine led to the discovery of 14 hypermethylated sites even as it induced widespread hypomethylation. mdpi.com
These findings suggest that the drug's impact on the epigenome is not uniform across all tissues and conditions. sci-hub.box The paradoxical hypermethylation could arise from various downstream effects of DNMT inhibition, potentially involving compensatory mechanisms or the recruitment of other epigenetic modifiers to specific genomic loci. While global hypomethylation is the predominant outcome, these instances of induced hypermethylation may play a role in silencing alternative sets of genes, potentially contributing to the development of drug resistance.
Adaptive Cellular Responses
Cancer cells demonstrate remarkable plasticity in response to therapeutic agents. In the case of 5-Aza-2'-deoxycytidine, adaptive responses, particularly within the metabolic network responsible for processing the drug, are a primary driver of resistance.
The efficacy of 5-Aza-2'-deoxycytidine, a deoxycytidine analog, is critically dependent on the pyrimidine (B1678525) metabolism pathway for its activation and is also subject to inactivation by the same network. plos.orgscite.ai Resistance frequently emerges from adaptive shifts in this network that collectively prevent the drug from reaching and engaging its target, DNMT1. biorxiv.orgnih.gov
5-Aza-2'-deoxycytidine is a prodrug that must be phosphorylated to its active triphosphate form (5-aza-dCTP) to be incorporated into DNA. plos.org The initial and rate-limiting step in this activation process is catalyzed by the enzyme deoxycytidine kinase (dCK). biorxiv.orgnih.gov A common mechanism of acquired resistance involves the downregulation or functional loss of dCK. plos.orgmdpi.com Studies have identified novel point mutations, such as A180P in the DCK gene, that lead to rapid proteasomal degradation of the DCK protein, thereby preventing drug activation. mdpi.com Cells lacking functional dCK are not only resistant to 5-Aza-2'-deoxycytidine but also show cross-resistance to other nucleoside analogs like cytarabine (B982) and gemcitabine (B846), which rely on the same activation pathway. nih.govmdpi.com
Conversely, the pyrimidine metabolism network can also inactivate 5-Aza-2'-deoxycytidine. The enzyme cytidine deaminase (CDA) rapidly deaminates the drug into its inactive metabolite, this compound. biorxiv.orgnih.govoncotarget.com Increased expression of CDA is a key mechanism of both primary and acquired resistance. spandidos-publications.complos.org A higher ratio of CDA to dCK expression in malignant cells is associated with a lack of response to therapy in patients, as the drug is more efficiently inactivated than activated. plos.orgresearchgate.net Furthermore, high levels of CDA in tissues like the liver can create a sanctuary site where cancer cells are protected from the drug's effects, allowing them to survive treatment and contribute to relapse. nih.govoncotarget.com
Recent research has shown that resistance is a dynamic, adaptive process. biorxiv.orgnih.gov Exposure to 5-Aza-2'-deoxycytidine can cause imbalances in the natural pool of deoxynucleotides, which in turn triggers compensatory shifts in the expression of key pyrimidine metabolism enzymes. biorxiv.orgnih.gov For example, in patients who relapse on therapy, bone marrow cells often exhibit decreased dCK expression alongside increased expression of CDA and other enzymes like uridine-cytidine kinase 2 (UCK2). biorxiv.orgmdpi.com These coordinated changes effectively block the conversion of 5-Aza-2'-deoxycytidine to its active form, preventing DNMT1 depletion and allowing the leukemia cells to continue proliferating despite ongoing therapy. biorxiv.orgbiorxiv.org
The table below summarizes the roles of key enzymes in the pyrimidine metabolism network and their alteration in resistant cells.
| Enzyme Name | Abbreviation | Function in Relation to 5-Aza-2'-deoxycytidine | Alteration in Resistant Cells | References |
| Deoxycytidine Kinase | dCK | Catalyzes the initial, rate-limiting phosphorylation (activation) of the prodrug. | Decreased expression or inactivating mutations. | plos.orgbiorxiv.orgnih.govmdpi.com |
| Cytidine Deaminase | CDA | Deaminates and inactivates the drug to this compound. | Increased expression. | plos.orgbiorxiv.orgnih.govoncotarget.comnih.gov |
| Uridine-Cytidine Kinase 2 | UCK2 | Phosphorylates other nucleosides; its upregulation is part of the adaptive response. | Increased expression. | biorxiv.orgmdpi.com |
| Carbamoyl-Phosphate Synthetase | CAD | Involved in de novo pyrimidine synthesis; its upregulation is part of the adaptive response. | Increased expression. | biorxiv.org |
Molecular Basis of Combination Research Strategies Involving 5 Aza 2 Deoxyuridine
Epigenetic Combinations with Other Modulators
Synergistic Effects with Histone Deacetylase Inhibitors (HDACi)
The combination of 5-Aza-2'-deoxyuridine with histone deacetylase inhibitors (HDACi) has demonstrated synergistic effects in inhibiting tumor growth and inducing apoptosis in various cancer models, including diffuse large B-cell lymphoma (DLBCL) and breast cancer. nih.govnih.gov This synergy is rooted in the complementary mechanisms of these two classes of epigenetic drugs. nih.gov
This compound, a DNA methyltransferase (DNMT) inhibitor, leads to the reactivation of tumor suppressor genes silenced by DNA hypermethylation. iiarjournals.orgfrontiersin.org HDAC inhibitors, on the other hand, increase histone acetylation, leading to a more open chromatin structure that facilitates gene expression. researchgate.net The combination of these agents is believed to disrupt transcription repressor complexes, leading to a more profound and sustained re-expression of silenced genes compared to either agent alone. nih.govnih.gov
Studies have shown that this combination can lead to the reactivation of key tumor suppressor genes. For instance, in breast carcinoma cells, the combination of this compound and the HDAC inhibitor depsipeptide resulted in a greater reactivation of maspin and gelsolin, two genes known to be epigenetically silenced in breast cancer. nih.gov Similarly, in DLBCL models, the combination of panobinostat (B1684620) and decitabine (B1684300) led to unique gene-expression profiles, with specific alterations in genes like VHL, TCEB1, WT1, and DIRAS3. nih.gov This synergistic activation of tumor suppressor genes contributes to enhanced apoptosis and growth inhibition in cancer cells. nih.govnih.gov
Furthermore, the sequence of administration can be crucial. Sequential treatment, with this compound administered before an HDACi, has been shown to be more effective at reactivating gene expression than simultaneous treatment. embopress.org This suggests that the initial demethylation by this compound "primes" the chromatin for the subsequent action of HDAC inhibitors.
Table 1: Synergistic Effects of this compound and HDACi
| Cancer Type | HDACi Used | Key Findings | Reference |
|---|---|---|---|
| Diffuse Large B-cell Lymphoma (DLBCL) | Panobinostat | Synergistic growth inhibition and apoptosis induction; unique gene-expression profile. | nih.gov |
| Breast Carcinoma | Depsipeptide | Synergistic antineoplastic effect; greater reactivation of maspin and gelsolin genes. | nih.gov |
| Leukemic Cells | Sodium Phenylbutyrate | Synergistic interaction and enhanced gene expression. | frontiersin.org |
| Latently Infected T-cell lines (HIV-1 model) | Various HDACis | Synergistic activation of HIV-1 gene expression, especially with sequential treatment. | embopress.org |
Synergistic Effects with Established Chemotherapeutic Agents
With 5-Fluorouracil (B62378) (5-FU) and its Molecular Basis (e.g., Thymidine (B127349) Phosphorylase Demethylation)
The combination of this compound and 5-Fluorouracil (5-FU) has shown promise in enhancing the sensitivity of cancer cells to this widely used chemotherapeutic agent. iiarjournals.org The molecular basis for this synergy often involves the epigenetic reactivation of genes that are crucial for the metabolism and cytotoxic effects of 5-FU. iiarjournals.orgmdpi.com
One of the key mechanisms is the demethylation of the promoter region of the thymidine phosphorylase (TP) gene. iiarjournals.orgnih.gov TP is an enzyme that converts 5-FU to its active metabolite, 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd). iiarjournals.org In some cancer cells, the TP gene promoter is hypermethylated, leading to its silencing and consequently, resistance to 5-FU. iiarjournals.orgnih.gov Treatment with this compound can reverse this methylation, leading to the re-expression of TP and increased conversion of 5-FU to its active form, thereby enhancing its anti-tumor activity. iiarjournals.org Specifically, demethylation of Sp1-binding sites within the TP promoter has been identified as a key factor in this process. nih.gov
Furthermore, pretreatment with this compound has been shown to restore chemosensitivity to 5-FU in resistant colorectal cancer cells by reactivating pro-apoptotic genes that are silenced by hypermethylation. nih.gov This indicates that the synergistic effect is not solely dependent on the modulation of 5-FU metabolism but also on the restoration of apoptotic pathways.
With Gemcitabine (B846) in Modulating Drug-Resistant Cells
The combination of this compound with gemcitabine, a nucleoside analog used in the treatment of various solid tumors, has been investigated as a strategy to overcome drug resistance. jci.orgresearchgate.netnih.gov Gemcitabine's efficacy can be limited by the development of resistance, which can be multifactorial. nih.gov
Preclinical studies in high-grade sarcoma mouse models have demonstrated that the addition of low-dose decitabine following gemcitabine treatment improves survival and slows tumor growth. jci.orgresearchgate.net The therapeutic efficacy was found to be sequence-dependent, with gemcitabine priming the cells for treatment with decitabine. jci.org Mechanistically, this combination induces biphasic cell cycle arrest and apoptosis. jci.org Gemcitabine's inhibition of ribonucleotide reductase appears to be a key factor in priming the cells for the subsequent cytotoxic effects of decitabine. jci.org
Interestingly, in this sarcoma model, the synergy between gemcitabine and decitabine was independent of an anti-tumor T cell response, suggesting a direct cytotoxic augmentation. jci.org Clinical trials have also explored this combination in advanced soft tissue and bone sarcomas, as well as pancreatic cancer, with some patients experiencing prolonged disease stabilization. npcf.usclinicaltrials.gov
Combinations with Targeted Molecular Therapies
With Proteasome Inhibitors (e.g., Bortezomib) and Restoration of Sensitivity
The combination of this compound with proteasome inhibitors, such as bortezomib (B1684674), has shown significant promise, particularly in the context of multiple myeloma and other hematological malignancies. mdpi.comnih.govspandidos-publications.com Bortezomib is a potent inhibitor of the 26S proteasome, a key component of the cellular machinery for protein degradation. spandidos-publications.com Its inhibition leads to the accumulation of misfolded proteins, cell cycle arrest, and apoptosis. spandidos-publications.com
Studies have demonstrated that this compound can enhance the anti-myeloma effects of bortezomib. spandidos-publications.com In bortezomib-resistant multiple myeloma cells, the addition of this compound has been shown to reduce cell proliferation and restore sensitivity to bortezomib. mdpi.comnih.gov The underlying mechanism is associated with alterations in the DNA methylation profile of the resistant cells. mdpi.comnih.gov
Furthermore, both this compound and bortezomib have been shown to induce a significant decrease in the expression levels of DNMT1, which may contribute to their combined anti-tumor activity. spandidos-publications.com This suggests that the synergistic effect may be mediated, at least in part, through the downregulation of this key DNA methyltransferase. In acute myeloid leukemia (AML) cells, the combination has also been reported to have a synergistic effect in inducing apoptosis and inhibiting cell growth. spandidos-publications.com
Table 2: Combination Strategies with this compound
| Combination Agent | Cancer Type | Molecular Basis of Synergy | Reference |
|---|---|---|---|
| 5-Fluorouracil (5-FU) | Epidermoid Carcinoma, Colorectal Cancer | Demethylation of the thymidine phosphorylase (TP) promoter, leading to TP re-expression and enhanced 5-FU activation. Reactivation of pro-apoptotic genes. | iiarjournals.orgnih.govnih.gov |
| Gemcitabine | High-Grade Sarcoma | Gemcitabine-induced inhibition of ribonucleotide reductase primes cells for decitabine-induced biphasic cell cycle arrest and apoptosis. | jci.org |
| Bortezomib | Multiple Myeloma, Acute Myeloid Leukemia (AML) | Restoration of sensitivity in resistant cells through alteration of DNA methylation profiles. Downregulation of DNMT1 expression. | mdpi.comnih.govspandidos-publications.comspandidos-publications.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound (Decitabine) |
| 5-Fluorouracil (5-FU) |
| Bortezomib |
| Depsipeptide |
| Gemcitabine |
| Gelsolin |
| Maspin |
| Panobinostat |
| Sodium Phenylbutyrate |
| Thymidine Phosphorylase |
| VHL |
| TCEB1 |
| WT1 |
With Inhibitors of Apoptosis (IAP) Antagonists
The combination of 5-Aza-2'-deoxycytidine with Inhibitors of Apoptosis (IAP) antagonists, such as SMAC (Second Mitochondrial-derived Activator of Caspases) mimetics like birinapant (B612068) and tolinapant, represents a promising therapeutic strategy. nih.govresearchgate.netcancer.gov The molecular basis for this synergy lies in the complementary mechanisms of the two drug classes, which together effectively lower the threshold for inducing programmed cell death (apoptosis) in cancer cells. nih.gov
IAP proteins, such as cIAP1, cIAP2, and XIAP, are frequently overexpressed in cancer cells, where they function to suppress apoptosis by inhibiting caspases, the key executioner enzymes of apoptosis. cancer.govnih.gov IAP antagonists, or SMAC mimetics, mimic the endogenous protein SMAC/DIABLO, which naturally antagonizes IAPs, thereby removing the "brakes" on apoptosis. nih.govgoogle.com However, the efficacy of single-agent IAP antagonists can be limited if the downstream apoptotic machinery is not sufficiently primed for activation.
This is where 5-Aza-2'-deoxycytidine plays a crucial role. As a DNA hypomethylating agent, it can reverse the epigenetic silencing of critical pro-apoptotic genes that are often inactivated in cancer cells. nih.govmdpi.com Research in acute myeloid leukemia (AML) and T-cell lymphoma has elucidated several key molecular changes induced by 5-Aza-2'-deoxycytidine that sensitize cells to IAP antagonists:
Upregulation of Pro-Apoptotic Proteins: 5-Aza-2'-deoxycytidine induces the re-expression of genes silenced by promoter methylation, including key components of the extrinsic apoptosis pathway. nih.gov Studies have shown it increases the expression of Caspase-8 and XIAP-associated factor 1 (XAF1). semanticscholar.orgnih.gov Epigenetic silencing of Caspase-8 has been reported in various cancers, and its reactivation is critical for death-receptor-mediated apoptosis. nih.gov
Induction of Immunogenic Cell Death Pathways: In T-cell lymphoma models, 5-Aza-2'-deoxycytidine treatment leads to the re-expression of essential proteins in the necroptosis pathway, such as RIPK3 (Receptor-Interacting Protein Kinase 3) and MLKL (Mixed Lineage Kinase Domain-Like Pseudokinase). researchgate.net This enhances the ability of IAP antagonists like tolinapant to induce immunogenic cell death, a form of cell death that can stimulate an anti-tumor immune response. researchgate.net
Modulation of IAP and NF-κB Signaling: In addition to upregulating pro-apoptotic factors, 5-Aza-2'-deoxycytidine has been shown to decrease the protein levels of cIAP1, cIAP2, XIAP, and proteins involved in the pro-survival NF-κB pathway, such as NFκB p65. nih.gov This dual action of dismantling pro-survival signals while simultaneously rebuilding pro-apoptotic pathways creates a cellular environment highly susceptible to IAP antagonists. nih.gov
The combination of 5-Aza-2'-deoxycytidine and an IAP antagonist like birinapant has been shown to be highly synergistic in AML cells, leading to enhanced apoptosis even in conditions that mimic the protective bone marrow microenvironment. nih.gov This synergistic effect has been observed across a wide range of cancer cell types, suggesting it is a broadly applicable therapeutic strategy. nih.gov
Table 1: Molecular Effects of 5-Aza-2'-deoxycytidine in Sensitizing Cancer Cells to IAP Antagonists
| Molecular Target/Pathway | Effect of 5-Aza-2'-deoxycytidine | Consequence | Reference |
|---|---|---|---|
| Caspase-8 | Increased expression via demethylation | Enhances extrinsic apoptosis pathway signaling | nih.gov |
| XAF1 (XIAP-associated factor 1) | Increased expression via demethylation | Promotes apoptosis | semanticscholar.orgnih.gov |
| RIPK3 / MLKL | Increased expression via demethylation | Sensitizes cells to necroptosis (immunogenic cell death) | researchgate.net |
| cIAP1, cIAP2, XIAP | Decreased protein levels | Reduces endogenous inhibition of apoptosis | nih.gov |
| NF-κB Pathway (e.g., p65) | Decreased protein levels | Inhibits a key pro-survival signaling pathway | nih.gov |
Epigenetic Reprogramming to Overcome Resistance Phenotypes
Epigenetic alterations, particularly DNA hypermethylation, are a hallmark of cancer and a significant mechanism driving the development of drug resistance. cancer.govmdpi.commdpi.com Cancer cells can acquire resistance by epigenetically silencing genes that are involved in drug uptake, drug metabolism, or are critical components of cell death pathways. nih.goviiarjournals.org 5-Aza-2'-deoxycytidine offers a strategy to overcome these resistance phenotypes by "reprogramming" the cancer cell's epigenome. cancer.govmdpi.com By inhibiting DNA methyltransferases (DNMTs), the compound can lead to global DNA hypomethylation, reactivating the expression of these silenced tumor suppressor and drug-sensitizing genes. drugbank.comnih.govhaematologica.org
Reversing Acquired Drug-Resistant Phenotypes through Demethylation
The therapeutic utility of 5-Aza-2'-deoxycytidine in reversing acquired drug resistance has been demonstrated across a variety of solid tumors and hematological malignancies. Its mechanism of action involves the specific demethylation of gene promoters that have been silenced during the acquisition of resistance, thereby restoring sensitivity to the original therapeutic agent.
Detailed research findings have identified several key examples:
Reversal of Sorafenib (B1663141) Resistance in Hepatocellular Carcinoma (HCC): In sorafenib-resistant HCC cells, 5-Aza-2'-deoxycytidine was shown to reverse resistance by inhibiting the DNA methylation of the SLCO1B3 gene. This led to the re-expression of the OATP1B3 transporter protein, which facilitates the uptake of sorafenib into the cancer cells, thus enhancing its intracellular concentration and anti-tumor effect. nih.gov
Reversal of Gefitinib (B1684475) Resistance in Lung Adenocarcinoma: Acquired resistance to the EGFR inhibitor gefitinib in non-small cell lung cancer (NSCLC) has been linked to the hypermethylation and silencing of tumor suppressor genes. Treatment with 5-Aza-2'-deoxycytidine reversed the methylation status of the RASSF1A and GADD45β gene promoters. The re-expression of these proteins partially restored the sensitivity of resistant lung cancer cells to gefitinib. iiarjournals.org
Reversal of Paclitaxel (B517696) Resistance in Breast Cancer: The development of resistance to paclitaxel in triple-negative breast cancer has been associated with extensive changes in DNA methylation. Treatment with 5-Aza-2'-deoxycytidine can partially reverse these aberrant methylation patterns, including increasing the expression of proliferation markers like Ki-67, which may enhance the effectiveness of subsequent chemotherapy. google.com
Restoration of Bortezomib Sensitivity in Multiple Myeloma: In multiple myeloma cells that have developed resistance to the proteasome inhibitor bortezomib, alterations in the DNA methylation profile are a contributing factor. The addition of 5-Aza-2'-deoxycytidine to bortezomib-resistant cells was shown to reduce their proliferation and restore sensitivity to the drug.
Sensitization to Gemcitabine in Pancreatic Cancer: Pancreatic cancer is notoriously resistant to chemotherapy. Epigenetic reprogramming with 5-Aza-2'-deoxycytidine has been shown to sensitize resistant pancreatic cancer cells to gemcitabine. cancer.govmdpi.com This is achieved, in part, by reversing the epigenetic silencing of the antiproliferative hormone somatostatin (B550006) (SST) and its receptor SSTR2, re-establishing a key tumor-suppressive signaling pathway. cancer.govmdpi.com
While these examples highlight the potential of 5-Aza-2'-deoxycytidine, it is important to note that its effects can be cell-line specific. For instance, one study found that it did not reverse docetaxel (B913) resistance in certain breast cancer cell lines, indicating that the underlying mechanisms of resistance and the epigenetic landscape of the tumor are critical determinants of its efficacy. mdpi.com
Table 2: Research Findings on Reversing Acquired Drug Resistance with 5-Aza-2'-deoxycytidine
| Cancer Type | Drug Resistance Reversed | Key Gene(s) Demethylated | Molecular Outcome | Reference |
|---|---|---|---|---|
| Hepatocellular Carcinoma | Sorafenib | SLCO1B3 | Increased expression of OATP1B3 transporter, enhancing drug uptake | nih.gov |
| Lung Adenocarcinoma (NSCLC) | Gefitinib | RASSF1A, GADD45β | Re-expression of tumor suppressor proteins | iiarjournals.org |
| Multiple Myeloma | Bortezomib | Not specified | Reduced proliferation and restored drug sensitivity | |
| Pancreatic Adenocarcinoma | Gemcitabine | SST, SSTR2 | Re-expression of somatostatin and its receptor, restoring anti-proliferative signaling | cancer.govmdpi.com |
| Breast Cancer | Paclitaxel | Widespread aberrant methylation patterns | Partial normalization of methylation and transcriptomic reprogramming | google.com |
| Acute Myeloid Leukemia (AML) | Adriamycin | DNMT1, SPRPs | Down-regulation of methylation-related genes | researchgate.net |
Preclinical Research on 5 Aza 2 Deoxyuridine in Diverse Biological Systems
In Vitro Cellular Models for Mechanistic Elucidation
The cytidine (B196190) analog 5-Aza-2'-deoxyuridine, also known as Decitabine (B1684300), is a potent inhibitor of DNA methylation. nih.govnih.gov Its effects have been extensively studied in a variety of cancer cell lines to understand its mechanisms of action. Once inside a cell, it is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, which is then incorporated into DNA. nih.gov This incorporation traps DNA methyltransferases (DNMTs), leading to their degradation and subsequent hypomethylation of the DNA. nih.govfrontiersin.org
This compound has demonstrated significant antiproliferative and pro-apoptotic effects across a wide spectrum of cancer cell lines. Its efficacy is often linked to its ability to reactivate tumor suppressor genes silenced by DNA hypermethylation. nih.govnih.gov
Leukemic Cell Lines: In L1210 mouse leukemic cells, this compound inhibited cell growth with a 50% inhibitory concentration (IC50) of approximately 1 x 10-6 M. nih.gov Studies in various leukemia cell lines have shown that sensitivity to the compound correlates with the activity of deoxycytidine kinase (dCK), the enzyme responsible for its initial phosphorylation. nih.gov Resistance to this compound has been associated with low levels of dCK and high levels of cytidine deaminase, an enzyme that inactivates the drug. nih.gov
Breast Cancer Cell Lines: In breast cancer cells, this compound has been shown to induce telomere dysfunction and increase activity of the alternative lengthening of telomeres (ALT) pathway. brunel.ac.uk Treatment of MCF7 breast cancer cells, which have low baseline expression of the protein SIPA1, with this compound led to increased SIPA1 expression by demethylating its promoter region. nih.gov This, in turn, promoted the epithelial-mesenchymal transition (EMT), a process that can increase the metastatic potential of cancer cells. nih.gov
Pancreatic and Colon Cancer Cell Lines: The sensitivity of various cancer cell lines, including those from colon cancer, to this compound has been shown to vary significantly. nih.gov In the HCT-116 colon cancer cell line, treatment with this compound resulted in significant cell growth inhibition and induced apoptosis. brieflands.com The IC50 values were determined to be 4.08 ± 0.61 μM at 24 hours and 3.18 ± 0.50 μM at 48 hours. brieflands.com
Multiple Myeloma Cell Lines: In the context of multiple myeloma, DNA methyltransferase inhibitors like this compound are being explored for their therapeutic potential. mdpi.com
Neuroblastoma and Glioblastoma Cell Lines: this compound has been shown to inhibit cell growth and induce apoptosis in neuroblastoma and glioblastoma cell lines. nih.govwaocp.org These effects are mediated by altering the expression of genes involved in extrinsic, intrinsic, and JAK/STAT signaling pathways. nih.govwaocp.org In neuroblastoma cells, the compound can induce a RIG-I-related innate immune response by increasing mitochondrial reactive oxygen species (mtROS) and cytosolic double-stranded RNA (dsRNA). mdpi.com This is linked to the hypomethylation of the DDX58/RIG-I promoter. mdpi.com In glioblastoma cell lines, this compound has been shown to inhibit the activity of DNA methyltransferases. frontiersin.org
Prostate Cancer Cell Lines: Studies in prostate cancer cell lines, including the androgen-sensitive LNCaP and the androgen-refractory DU145 and 22RV1, have demonstrated the antiproliferative effects of this compound. plos.orgnih.gov In LNCaP and DU145 cells, treatment induced apoptosis. plos.org The compound was also found to differentially affect the cell cycle, causing an S-phase arrest in DU145 cells and a G1-phase arrest in 22RV1 and LNCaP cells. nih.gov
Other Cancer Cell Lines: The compound has also been evaluated in Ewing's sarcoma cells, where it exhibited antineoplastic activity that was enhanced when combined with histone deacetylase (HDAC) inhibitors. nih.gov In gastric cancer cell lines MKN-45 and HGC-27, this compound induced demethylation and upregulated the expression of the tumor suppressor gene p16INK4A, leading to G1 phase cell cycle arrest in HGC-27 cells. mednexus.org
Interactive Table: Effects of this compound on Various Cancer Cell Lines
| Cell Line Type | Key Findings | References |
| Leukemic | Inhibited cell growth; sensitivity linked to dCK activity. | nih.govnih.gov |
| Breast | Induced telomere dysfunction and promoted EMT via SIPA1 upregulation. | nih.govbrunel.ac.uk |
| Colon | Caused significant growth inhibition and apoptosis. | brieflands.com |
| Neuroblastoma | Inhibited growth, induced apoptosis, and triggered an innate immune response. | nih.govwaocp.orgmdpi.com |
| Glioblastoma | Inhibited DNA methyltransferase activity and induced apoptosis. | frontiersin.orgnih.govwaocp.org |
| Prostate | Induced apoptosis and differential cell cycle arrest. | plos.orgnih.gov |
| Ewing's Sarcoma | Showed antineoplastic activity, enhanced by HDAC inhibitors. | nih.gov |
| Gastric | Upregulated p16INK4A expression and induced G1 cell cycle arrest. | mednexus.org |
The effects of this compound have also been examined in non-cancerous cells to understand its broader biological impact.
Hippocampus-Derived Neuronal Cells: In mouse hippocampus-derived HT22 neuronal cells, this compound was found to inhibit cell proliferation and induce late apoptosis. researchgate.net The treatment also led to cytoplasmic vacuolization. researchgate.net
Primary Human Chondrocytes: In primary human chondrocytes isolated from osteoarthritic patients, treatment with this compound had complex effects. nih.govplos.org While it did not significantly alter the expression of key cartilage marker genes in a dedifferentiated state, it compromised the cells' chondrogenic differentiation capacity, as evidenced by reduced glycosaminoglycan content and collagen type II staining. nih.govplos.orgplos.org Conversely, the same treatment enhanced the potential for osteogenic and adipogenic differentiation. nih.govplos.org Interestingly, despite these effects on differentiation, the global DNA methylation level remained stable after four weeks of treatment. nih.govnih.gov
Studies in Various Cancer Cell Lines (e.g., leukemic, breast, pancreatic, multiple myeloma, fibrosarcoma, neuroblastoma, glioblastoma, prostate)
In Vivo Animal Models for Epigenetic Modulation
In vivo studies using animal models have been crucial for evaluating the systemic effects of this compound on disease progression and the immune system.
Leukemia Models: In mice with L1210 leukemia, a single intraperitoneal injection of the alpha-D-anomer of this compound significantly increased their lifespan. nih.gov In a mouse model of acute myeloid leukemia (AML), 5-azacytidine, a related compound, was shown to inhibit the RRM2 subunit of ribonucleotide reductase. nih.gov
Solid Tumor Models: In xenograft models of prostate cancer using LNCaP and DU145 cells, a novel delivery system for this compound using engineered erythrocyte-magneto-hemagglutinin virosomes (EMHVs) led to a significant reduction in tumor mass at a much lower concentration than the standard therapeutic dose. plos.org This targeted delivery approach improved the drug's efficacy in solid tumors. plos.org
The immunomodulatory properties of this compound have been investigated in several animal models of autoimmune diseases. A common mechanism observed across these models is the induction of regulatory T cells (Tregs), which play a critical role in suppressing excessive immune responses. nih.govnih.gov
Type II Collagen-Induced Arthritis (CIA): In a murine model of rheumatoid arthritis induced by type II collagen, administration of this compound resulted in a significant improvement in the clinical condition. mdpi.comnih.gov This was accompanied by a reduction in the production of pro-inflammatory cytokines (Th1 and Th17) and a decrease in anti-type II collagen autoantibodies. mdpi.comnih.gov Histological analysis showed reduced inflammation and preservation of cartilage in the joints of treated mice. mdpi.com
Type 1 Diabetes, Multiple Sclerosis (MS), and Guillain-Barrè Syndrome (GBS): Preclinical studies in rodent models of type 1 diabetes, MS, and GBS have shown that treatment with this compound can ameliorate the course of these diseases. mdpi.comnih.gov In mouse models of MS (experimental autoimmune encephalomyelitis or EAE), the compound reduced the clinical and histological signs of the disease, decreased the number of infiltrating lymphocytes in the spinal cord, and shifted the cytokine balance towards an anti-inflammatory profile. exlibrisgroup.comnih.gov These beneficial effects are largely attributed to the upregulation of Foxp3, a key transcription factor for Treg development, through the demethylation of its gene. exlibrisgroup.comnih.gov
Interactive Table: Effects of this compound in Autoimmune Disease Models
| Disease Model | Key Findings | References |
| Type II Collagen-Induced Arthritis | Ameliorated clinical symptoms, reduced pro-inflammatory cytokines, and preserved cartilage. | mdpi.comnih.gov |
| Multiple Sclerosis (EAE) | Reduced disease severity, decreased CNS inflammation, and increased regulatory T cells. | exlibrisgroup.comnih.gov |
| Type 1 Diabetes | Showed beneficial effects in rodent models. | mdpi.comnih.gov |
| Guillain-Barrè Syndrome | Showed beneficial effects in rodent models. | mdpi.comnih.gov |
The application of this compound has also been extended to more clinically relevant patient-derived xenograft (PDX) models. While specific search results for this compound in patient-derived glioma xenografts were not prominently available in the provided context, the in vitro data on glioblastoma cell lines strongly suggests its potential relevance for this tumor type. frontiersin.orgnih.govwaocp.org The use of PDX models is a logical next step to validate these in vitro findings in a system that more closely mimics the heterogeneity and microenvironment of human tumors.
Research in Autoimmune Disease Models (e.g., Type II Collagen-Induced Arthritis, Type 1 Diabetes, Multiple Sclerosis, Guillain-Barrè Syndrome)
Research in Non-Mammalian Organisms
The use of this compound, a potent inhibitor of DNA methylation, has been instrumental in exploring the functional significance of this epigenetic modification in a variety of invertebrates. mdpi.com These studies have provided crucial insights into how DNA methylation influences fundamental biological processes such as development, gene regulation, and environmental responses in these organisms.
Studies in the diamondback moth, Plutella xylostella, have shown that injection of this compound into larvae leads to a dose-dependent decrease in the intensity of 5-methylcytosine (B146107) (5mC), the primary form of DNA methylation. mdpi.comresearchgate.net This demonstrates the compound's effectiveness in inducing demethylation in this insect species. Research in the parasitoid wasp Nasonia vitripennis further confirms that this compound disrupts methylation across the genome, leading to both hypo- and hyper-methylation in a context- and sequence-specific manner. biorxiv.org
In the silkworm, Bombyx mori, an economically vital insect, treatment with this compound has been shown to cause a reduction in DNA methylation at specific CpG sites. mdpi.com The success of the sericulture industry is heavily reliant on the healthy growth and development of silkworms, which can be impacted by various environmental and pathological challenges. veterinarypaper.comresearchjournal.co.injournaljabb.comcabidigitallibrary.org Understanding the role of epigenetic modifications like DNA methylation is crucial for improving silkworm resilience and silk production.
Table 1: Effects of this compound on DNA Methylation in Invertebrates
| Organism | Key Research Findings | Citation |
|---|---|---|
| Lumbricus terrestris (Earthworm) | Inhibits basal gene activity of MT2 but does not affect cadmium-induced expression. Did not alter global DNA methylation levels in coelomocytes under the experimental conditions. | mdpi.comresearchgate.netnih.gov |
| Plutella xylostella (Moth) | Induces a dose-dependent decrease in 5-methylcytosine (5mC) levels in larvae. | mdpi.comresearchgate.net |
| Bombyx mori (Silkworm) | Leads to a decrease in DNA methylation at specific CpG sites in pupae. | mdpi.com |
In plant biotechnology, this compound has been utilized to investigate the epigenetic regulation of somatic embryogenesis, a process where somatic cells can form embryos. In the white spruce, Picea glauca, DNA methylation plays a critical role in the development of somatic embryos. nih.govmaxapress.commaxapress.com
Treatment with this compound during the pre-maturation stage of somatic embryogenesis in Picea glauca has been shown to significantly decrease the global DNA methylation level. nih.govmaxapress.commaxapress.com This demethylation was observed to have a positive impact on the early stages of somatic embryo development. nih.govmaxapress.commaxapress.com Specifically, a transient decrease in DNA methylation can promote the initiation of somatic embryos. nih.gov
However, the timing and duration of the treatment are critical. While short-term treatment can be beneficial, prolonged exposure to this compound was found to inhibit later stages of somatic embryo development. nih.govmaxapress.commaxapress.com This suggests that while a reduction in methylation may be necessary for the initial reprogramming of somatic cells, subsequent differentiation and maturation of the embryos require the re-establishment of specific methylation patterns. frontiersin.org The study on Picea glauca revealed that differentially methylated regions were hypomethylated on the third day of treatment but became hypermethylated by the seventh day in the treated embryogenic tissues. nih.govmaxapress.commaxapress.com
Further analysis identified that the expression of genes such as MSH7, JMJ14, and CalS10, which are associated with DNA methylation, epigenetic regulation, and somatic embryogenesis, was correlated with the altered DNA methylation patterns induced by this compound. nih.govmaxapress.commaxapress.com This indicates that DNA methylation at 5mC may play a direct role in controlling the expression of these genes and thereby regulating the early development of somatic embryos in Picea glauca. nih.govmaxapress.commaxapress.com
**Table 2: Impact of this compound on Somatic Embryogenesis in *Picea glauca***
| Developmental Stage | Effect of this compound Treatment | Citation |
|---|---|---|
| Early Somatic Embryo Development | Treatment with 2.0 µM 5-aza-dC led to a significant decrease in the global DNA methylation level on the 7th day of pre-maturation and the 1st week of maturation. This positively impacted early somatic embryo development. | nih.govmaxapress.commaxapress.com |
| Later Somatic Embryo Development | Treatment for 7 days inhibited further development of somatic embryos. | nih.govmaxapress.commaxapress.com |
Structure Activity Relationship Studies and Analogue Development
Comparative Molecular Analyses with Related Nucleoside Analogs
Understanding the subtle yet significant differences between 5-Aza-2'-deoxyuridine and other nucleoside analogs is fundamental to appreciating its unique biological profile. These comparisons shed light on the mechanisms of action and provide a rationale for the development of new, more selective agents.
The primary mechanistic distinction between 5-Azacytidine (azacitidine) and this compound (decitabine) lies in their preferential incorporation into different nucleic acids. mdpi.com this compound's action is attributed to its incorporation into DNA. mdpi.com Conversely, 5-Azacytidine, a riboside analog, is predominantly incorporated into RNA. mdpi.com However, a minor fraction of 5-Azacytidine can be converted to its deoxyribose form by ribonucleotide reductase, allowing for subsequent incorporation into DNA. mdpi.com
This differential incorporation has significant downstream consequences. The integration of 5-Azacytidine into RNA can disrupt RNA's biological functions and lead to an inhibition of protein synthesis. mdpi.com Both analogs are considered inhibitors of DNA methylation, a process that can reactivate tumor suppressor genes that have been silenced. mdpi.comnih.gov this compound is a more potent inhibitor of DNA methylation compared to 5-Azacytidine. mdpi.com These fundamental differences in their molecular pathways contribute to distinct profiles in global gene expression. mdpi.com
Preclinical evidence has suggested that this compound may be a more effective antileukemic agent than 5-Azacytidine. mdpi.com One hypothesis for this observation is that 5-Azacytidine can arrest some leukemic cells in the G1 phase of the cell cycle, thereby protecting them from the DNA-incorporation-dependent therapeutic effects of the drug. mdpi.com
| Feature | This compound (Decitabine) | 5-Azacytidine (Azacitidine) |
| Primary Incorporation | DNA mdpi.com | RNA mdpi.com |
| DNA Incorporation | Direct oncotarget.com | Occurs after conversion by ribonucleotide reductase (minor pathway) mdpi.comoncotarget.com |
| Primary Mechanism | Inhibition of DNA methyltransferase nih.gov | Inhibition of protein synthesis, DNA methyltransferase inhibition mdpi.comtoku-e.com |
| Potency in DNA Methylation Inhibition | More potent mdpi.com | Less potent mdpi.com |
| Cell Cycle Effects | S-phase specific agent researchgate.net | Can cause G1 arrest mdpi.com |
When compared to other deoxycytidine analogs like Cytosine Arabinoside (Ara-C), this compound exhibits distinct mechanisms of action. While both are analogs of deoxycytidine, their primary cellular effects differ significantly. nih.gov Ara-C is a potent inhibitor of DNA synthesis. nih.gov In contrast, this compound does not inhibit DNA synthesis during short incubation periods but is a powerful inhibitor of DNA methylation. nih.gov Interestingly, Ara-C has been observed to cause a slight increase in DNA methylation. nih.gov
The cellular uptake and cytotoxic potency of these two analogs can also vary depending on the cell type. For instance, in myeloid and B-cell leukemic cells, the total cellular uptake of this compound is greater than that of Ara-C, and it is a more potent cytotoxic agent in a colony assay. nih.gov However, in T-cell leukemic cells, the uptake of Ara-C is higher. nih.gov These differences in antineoplastic activity are linked to variations in the metabolism of these two deoxycytidine analogs and their distinct effects on DNA synthesis and methylation. nih.gov
Sensitivity to this compound has shown a strong correlation with sensitivity to Ara-C, which is not observed with 5-Azacytidine. nih.gov This is likely because both this compound and Ara-C rely on deoxycytidine kinase for their initial phosphorylation, a critical step for their activation and incorporation into DNA. nih.govashpublications.org
| Feature | This compound (Decitabine) | Cytosine Arabinoside (Ara-C) |
| Primary Effect | Potent inhibition of DNA methylation nih.gov | Potent inhibition of DNA synthesis nih.gov |
| Effect on DNA Methylation | Strong inhibition nih.gov | Slight increase nih.gov |
| Shared Metabolic Pathway | Activated by deoxycytidine kinase (dCK) nih.govashpublications.org | Activated by deoxycytidine kinase (dCK) nih.govashpublications.org |
| Correlation of Sensitivity | High correlation with Ara-C sensitivity nih.gov | High correlation with Decitabine (B1684300) sensitivity nih.gov |
Mechanistic Distinctions between 5-Azacytidine and this compound (RNA vs. DNA Incorporation)
Design and Evaluation of Modified this compound Analogues
The development of modified this compound analogues aims to create compounds with improved selectivity, reduced toxicity, and enhanced therapeutic profiles. These efforts have led to the synthesis and evaluation of novel derivatives with unique biological properties.
5-Aza-4'-thio-2'-deoxycytidine (aza-T-dCyd) has emerged as a promising analogue of this compound. nih.govnih.gov It is a potent agent for depleting DNA methyltransferase 1 (DNMT1), an enzyme crucial for maintaining DNA methylation patterns during replication. nih.govnih.gov While structurally similar to decitabine, aza-T-dCyd exhibits a different metabolism and mechanism of action, which results in fewer off-target activities and lower toxicity. nih.govnih.gov
Preclinical studies in mouse tumor models have shown that aza-T-dCyd is as effective as this compound in depleting DNMT1 but with markedly reduced toxicity. nih.govnih.gov This suggests a larger therapeutic index for aza-T-dCyd, making it a potentially superior clinical candidate for selectively targeting DNMT1. nih.govnih.gov The 4'-thio modification alters the metabolism of the compound in a favorable way, leading to relatively low production of certain nucleotide metabolites in human cells. nih.gov Both T-dCyd and aza-T-dCyd have been shown to deplete DNMT1 in human tumor xenografts and significantly reduce tumor growth in vivo. researchgate.net
Research into novel derivatives of this compound has included the synthesis of nucleoside dimers. For example, the dinucleotide 5-aza-2′-deoxycytidylyl-(3′-5′)-2′-deoxyguanosine, known as guadecitabine (B612196) (SGI-110), has demonstrated anticancer properties. researchgate.net The synthesis of various nucleoside dimers, often linked by a 1,2,3-triazole, has been explored, with some showing cytotoxic activity against human cancer cell lines. researchgate.netresearchgate.net
Other synthetic efforts have focused on creating C-5 modified pyrimidine (B1678525) nucleosides. fiu.edu Additionally, the chemical decomposition of this compound has been studied, revealing that its breakdown products can also possess biological activity. nih.gov For instance, 2′-deoxyriboguanylurea, a primary breakdown product, has been shown to be a mutagen and an inhibitor of DNA methyltransferases. oup.com
Studies on 5-Aza-4'-thio-2'-deoxycytidine as a Selective DNMT1-Depleting Agent
Implications of Structural Modifications on Metabolic Pathways and Epigenetic Activity
Structural modifications to the this compound molecule can have profound effects on its metabolic fate and epigenetic activity. As seen with 5-Aza-4'-thio-2'-deoxycytidine, a single atomic substitution can alter metabolic pathways, leading to a more favorable toxicity profile while retaining the desired DNMT1-depleting activity. nih.govnih.gov
The introduction of a 4'-thio modification in deoxycytidine analogs appears to be a key strategy for developing DNMT1 depleting agents with reduced toxicity. researchgate.net This modification positively influences the metabolic pathway, resulting in less formation of potentially problematic nucleotide metabolites. nih.gov
Advanced Methodologies for Investigating 5 Aza 2 Deoxyuridine Research
Genomic and Epigenomic Profiling Techniques
Modern high-throughput techniques have revolutionized the ability to analyze the genome-wide effects of 5-Aza-2'-deoxyuridine. These methods provide detailed insights into DNA methylation patterns, protein-DNA interactions, and global gene expression changes induced by the compound.
Methylated DNA Immunoprecipitation (MeDIP) sequencing is a powerful technique used to enrich for methylated DNA fragments on a genome-wide scale. cd-genomics.com This method utilizes an antibody that specifically recognizes 5-methylcytosine (B146107) (5mC) to immunoprecipitate methylated DNA, which is then identified by high-throughput sequencing. cd-genomics.com
In a study investigating the impact of this compound (5-aza-dC) on somatic embryo development in white spruce (Picea glauca), MeDIP sequencing was employed to map changes in DNA methylation. maxapress.com The treatment with 5-aza-dC led to a significant decrease in the global DNA methylation level. maxapress.com The analysis revealed a dynamic change in methylation patterns, with a notable number of differentially methylated regions (DMRs) identified at different time points after treatment. maxapress.com
| Treatment Group | Time Point | Number of Differentially Hypermethylated/Hypomethylated Regions |
|---|---|---|
| 5-aza-dC Treated (P_3_2) | Day 3 | 1499 |
| Untreated (P_3_1) | Day 3 | 2516 |
| 5-aza-dC Treated (P_7_2) | Day 7 | 3090 |
| Untreated (P_7_1) | Day 7 | 5449 |
Table 1: Differentially methylated regions in white spruce embryogenic tissues with and without 5-aza-dC treatment, as determined by MeDIP sequencing. maxapress.com
These findings demonstrated that 5-aza-dC treatment induced significant alterations in the DNA methylation landscape, with a general trend towards hypomethylation, particularly in regions related to plant development and reproduction. maxapress.com
Sodium bisulfite genomic sequencing is considered the "gold standard" for DNA methylation analysis, providing single-nucleotide resolution of methylation patterns. neb.com This chemical treatment converts unmethylated cytosines to uracil (B121893), while methylated cytosines remain unchanged. neb.comgeneticsignatures.com Subsequent PCR amplification and sequencing allow for the precise identification of methylated sites. geneticsignatures.com
In a study on Fragile X syndrome, a condition characterized by hypermethylation and silencing of the FMR1 gene, 5-aza-2'-deoxycytidine (5-azadC) was used to reactivate the gene. mdpi.com Bisulfite sequencing was performed to analyze the methylation status of the FMR1 promoter region and upstream boundary. The results showed that 5-azadC treatment led to demethylation of the FMR1 promoter but did not affect the methylation boundary, indicating a targeted rather than random demethylating effect. mdpi.com
Another study in gastric cancer cell lines (MKN-45 and HGC-27) utilized bisulfite sequencing to examine the methylation of the p16INK4A gene promoter after treatment with 5-aza-dC. mednexus.org The results clearly showed that 5-aza-dC induced demethylation of the p16INK4A promoter in HGC-27 cells, where several cytosines in CpG dinucleotides were converted to thymidines after treatment, unlike the mock-treated cells where the methylated cytosines remained unchanged. mednexus.org
| Cell Line | Treatment | Methylation Status of p16INK4A Promoter |
|---|---|---|
| HGC-27 | Mock | Methylated at all 10 CpG sites |
| HGC-27 | 5-aza-dC | Demethylated (CG to TG change) |
Table 2: Methylation status of the p16INK4A gene promoter in HGC-27 gastric cancer cells before and after 5-aza-dC treatment, analyzed by bisulfite sequencing. mednexus.org
Chromatin Immunoprecipitation (ChIP) is a technique used to investigate the in vivo interactions between proteins and DNA. nih.govcellsignal.comthermofisher.com It allows for the identification of specific genomic regions where a particular protein, such as a transcription factor or a modified histone, is bound. nih.govcellsignal.com The process involves cross-linking proteins to DNA, immunoprecipitating the protein of interest, and then identifying the associated DNA sequences. cellsignal.com
A study investigating the consequences of DNA demethylation by 5-aza-2'-deoxycytidine (5-aza-CdR) utilized ChIP-seq for serine 5-phosphorylated RNA polymerase II (RNAPII-Ser5(P)) to identify promoter regions. nih.gov Following treatment with 5-aza-CdR, the researchers observed the appearance of new RNAPII-Ser5(P) peaks, the majority of which were located in intragenic regions. This suggests that the demethylating agent can unmask cryptic promoters within gene bodies, leading to the activation of previously silenced genes. nih.gov
| Condition | Total ChIP-seq Peaks | New Peaks after 5-aza-CdR Treatment | Location of New Peaks |
|---|---|---|---|
| Untreated | Not specified | - | - |
| 5-aza-CdR Treated | Not specified | 1,902 | Majority in intragenic loci |
Table 3: Induction of new RNAPII-Ser5(P) ChIP-seq peaks following 5-aza-CdR exposure, indicating the activation of cryptic promoters. nih.gov
Furthermore, research has shown that 5-aza-CdR treatment can lead to the degradation of pRb pocket proteins, which in turn reduces the recruitment of the histone methyltransferase SUV39H1 and decreases H3K9 di- and trimethylation at gene promoters, contributing to gene reactivation. nih.gov
Microarray technology allows for the simultaneous measurement of the expression levels of thousands of genes. nih.gov This powerful tool has been instrumental in understanding the global transcriptional changes induced by this compound.
In a study on acute myeloid leukemia (AML), microarray analysis was used to investigate global changes in gene expression after treatment with 5-Aza-2'-deoxycytidine (5-Aza-CdR). In the OCI-AML2 cell line, 5-Aza-CdR induced the expression of 81 genes and downregulated 96 genes out of 22,000 genes analyzed. nih.gov Interestingly, only about half of the induced genes contained CpG islands in their promoter regions, suggesting both methylation-dependent and -independent mechanisms of gene activation. nih.gov
Another study in hepatoma cell lines treated with 5-AzaC identified 206 up-regulated genes and 248 down-regulated genes. nih.gov Functional characterization revealed that genes involved in the cytoskeleton and extracellular matrix were significantly enriched among the up-regulated genes, while genes involved in metabolism were enriched among the down-regulated genes. nih.gov
| Study Context | Cell Line(s) | Number of Up-regulated Genes | Number of Down-regulated Genes | Key Functional Categories of Up-regulated Genes |
|---|---|---|---|---|
| Acute Myeloid Leukemia | OCI-AML2 | 81 | 96 | Not specified |
| Hepatoma | Hep3B, HLE, Huh7, HepG2, PLC/PRF/5, Huh6 | 206 | 248 | Cytoskeleton, Extracellular matrix |
Table 4: Summary of microarray analyses showing genome-wide gene expression changes following this compound treatment in different cancer cell lines. nih.govnih.gov
Quantitative real-time reverse transcription PCR (qRT-PCR) is a sensitive and specific method for quantifying gene expression levels. waocp.orgplos.org It is often used to validate findings from microarray studies and to analyze the expression of specific genes of interest. plos.org The technique involves reverse transcribing RNA into complementary DNA (cDNA), followed by real-time PCR to measure the amount of a specific transcript. researchgate.net
In a study investigating the effects of 5-aza-2'-deoxycytidine on inner ear stem cells, qRT-PCR was used to quantify the expression of several genes. The results showed a significant up-regulation of genes involved in hair cell development, such as Atoh1, Myo7a, and Pou4f3, following treatment. researchgate.net
| Gene | Fold Up-regulation after 5-aza treatment |
|---|---|
| Bmp4 | ~3.53 |
| P27kip1 | ~5.36 |
| Prox1 | ~10.86 |
| Lfng | ~7.17 |
| Sox2 | ~4.49 |
| Atoh1 | ~5.74 |
| Myo7a | ~3.10 |
| Myo6 | ~1.89 |
| Espn | ~4.14 |
| Pou4f3 | ~274.42 |
Table 5: Quantification of gene expression changes in mouse utricular cells following 5-aza treatment, as determined by qRT-PCR. researchgate.net
Similarly, a study on equine endometrial fibroblasts showed that 5-aza-dC treatment downregulated the expression of DNMT3A and COL1A1 mRNA levels, while increasing a-SMA mRNA levels. mdpi.com
Microarray Analysis for Genome-Wide Gene Expression Profiling
Cell-Based Functional Assays
Cell-based functional assays are crucial for understanding the physiological consequences of the molecular changes induced by this compound. These assays provide insights into the compound's effects on cell viability, proliferation, apoptosis, and cell cycle progression.
Various studies have utilized a panel of human cancer cell lines to assess the functional effects of this compound (also referred to as DAC or 5-Aza-CdR). The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth, has been determined in numerous cell lines. For instance, in a panel of cancer cell lines, the IC50 for DAC varied over a thousand-fold, from less than 0.05 µM in sensitive lines like TF-1 and U937 to greater than 2 µM in resistant lines like Jurkat and MOLT4. nih.gov
In colon cancer HCT-116 cells, 5-Aza-CdR was shown to significantly inhibit cell growth and induce apoptosis. brieflands.com Similarly, in neuroblastoma and glioblastoma cell lines, 5-Aza-CdR induced significant cell growth inhibition in a dose-dependent manner. waocp.org Flow cytometry analysis is commonly used to quantify apoptosis and analyze cell cycle distribution. For example, in mouse hippocampal-derived neuronal HT22 cells, treatment with 5-Aza-CdR led to an increase in late apoptosis and induced an S-phase arrest in the cell cycle. nih.gov In HGC-27 gastric cancer cells, 5-aza-dC induced cell cycle arrest in the G1 phase. mednexus.org
| Cell Line | Assay | Key Finding with this compound Treatment |
|---|---|---|
| HCT-116 (Colon Cancer) | MTT Assay | IC50 of 4.08 µM (24h) and 3.18 µM (48h) brieflands.com |
| HCT-116 (Colon Cancer) | Flow Cytometry (Apoptosis) | Significant induction of apoptosis brieflands.com |
| Multiple Cancer Cell Lines | Growth Inhibition Assay | IC50 ranged from <0.05 µM to >2 µM nih.gov |
| HT22 (Neuronal) | Flow Cytometry (Apoptosis) | Enhanced late apoptosis nih.gov |
| HT22 (Neuronal) | Flow Cytometry (Cell Cycle) | Induced S phase arrest nih.gov |
| HGC-27 (Gastric Cancer) | Flow Cytometry (Cell Cycle) | Induced G1 phase arrest mednexus.org |
| U266 (Multiple Myeloma) | Proliferation Assay | Reduced proliferation of Bortezomib-resistant cells by ~72% mdpi.com |
Table 6: Summary of findings from various cell-based functional assays investigating the effects of this compound. mednexus.orgnih.govbrieflands.comnih.govmdpi.com
Cell Proliferation and Viability Assays (e.g., MTT, SRB, Clonogenic Assays)
The cytotoxic and anti-proliferative effects of this compound are extensively evaluated in cancer research using a variety of in vitro assays. These methods are fundamental in determining the compound's efficacy, dose-dependency, and cell-line-specific responses.
MTT and SRB Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability. Studies on various cancer cell lines have utilized this assay to determine the half-maximal inhibitory concentration (IC50) of this compound. For instance, in the colon cancer HCT-116 cell line, the IC50 value was determined to be 4.08 µM after 24 hours of treatment and 3.18 µM after 48 hours. brieflands.com Research across a broad panel of cancer cell lines revealed a significant variance in sensitivity, with IC50 values differing by as much as 1000-fold. nih.govcapes.gov.br This highlights that the compound's effectiveness can be highly dependent on the specific genetic and epigenetic context of the cancer cell. In neuroblastoma and glioblastoma cell lines, this compound induced significant, dose-dependent inhibition of cell growth as measured by MTT assays. waocp.org
Clonogenic Assays: Clonogenic assays assess the long-term survival and proliferative capacity of single cells after treatment, providing insight into the ability of a cell to produce a viable colony. This assay is considered a gold standard for measuring cytotoxic effects. Research has consistently shown that this compound reduces the clonogenic survival of cancer cells in a time- and dose-dependent manner. nih.gov In studies on human medulloblastoma cell lines, treatment with this compound significantly reduced plating efficiency compared to untreated cells. nih.gov Similarly, in Calu-6 lung carcinoma and L1210 murine leukemia cells, increasing the concentration and duration of exposure to the compound led to a greater loss of clonogenicity. nih.gov For example, a 24-hour exposure of Calu-6 cells to 100 ng/ml (0.44 µM) of this compound resulted in an approximately 80% loss of clonogenicity. nih.gov These clonogenic survival assays are crucial for quantifying the survival of tumor stem cells, which are key targets in chemotherapy. nih.gov
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time | IC50 Value (µM) | Source |
|---|---|---|---|---|
| HCT-116 | Colon Cancer | 24h | 4.08 | brieflands.com |
| HCT-116 | Colon Cancer | 48h | 3.18 | brieflands.com |
| Calu-6 | Lung Carcinoma | 4h / 8h | ~0.44 | nih.gov |
| EMT6 | Mammary Tumor | 24h | 0.044 - 0.088 | nih.gov |
Flow Cytometry for Cell Cycle Dynamics and Apoptosis Detection
Flow cytometry is an indispensable tool for dissecting the cellular mechanisms of action of this compound, particularly its influence on cell cycle progression and the induction of apoptosis (programmed cell death).
Cell Cycle Analysis: By staining DNA with fluorescent dyes like propidium (B1200493) iodide, flow cytometry can quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Treatment with this compound has been shown to induce cell cycle arrest, although the specific phase of arrest can vary between cell types. In the HPV-negative head and neck squamous cell carcinoma (HNSCC) cell line FaDu, a 24-hour treatment with 5 µM of the compound led to a significant accumulation of cells in the G2/M phase (33.3% in treated cells vs. 18.3% in controls). nih.govplos.org Conversely, in the mouse hippocampal cell line HT22, treatment induced an S phase arrest. nih.govresearchgate.net In another study using the HO-8910 ovarian cancer cell line, flow cytometry revealed that 67.13% of cells were arrested in the G0/G1 stage following treatment. nih.gov This variability suggests that the compound's effect on the cell cycle is context-dependent.
Apoptosis Detection: Flow cytometry, often using Annexin V and propidium iodide (PI) staining, is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. waocp.org Numerous studies have confirmed that this compound induces apoptosis in cancer cells. In FaDu cells, treatment resulted in an increase in the sub-G1 population, which is indicative of apoptotic cells with fragmented DNA. nih.gov Similarly, in neuroblastoma cells, the compound significantly induced both early and late apoptosis. mdpi.com In HT22 neuronal cells, flow cytometry analysis demonstrated that while early apoptosis decreased, late apoptosis was enhanced by the treatment. nih.gov These findings are often corroborated by Western blot analysis showing the activation of caspases, key proteins in the apoptotic pathway. nih.gov
Table 2: Effect of this compound on Cell Cycle Progression
| Cell Line | Cancer/Cell Type | Observed Effect | Source |
|---|---|---|---|
| FaDu | Head and Neck Squamous Cell Carcinoma | G2/M phase arrest | nih.govplos.org |
| HT22 | Mouse Hippocampal Neuronal | S phase arrest | nih.govresearchgate.net |
| HO-8910 | Ovarian Cancer | G0/G1 phase arrest | nih.gov |
Genetic and Molecular Manipulations in Research Models
Gene Silencing Techniques (e.g., siRNA, shRNA)
Gene silencing techniques, such as small interfering RNA (siRNA) and short hairpin RNA (shRNA), are powerful tools for investigating the molecular pathways affected by this compound. By specifically knocking down the expression of target genes, researchers can elucidate their roles in the drug's mechanism of action and in maintaining epigenetic states.
In breast tumor cells, siRNA-mediated knockdown of the histone methyltransferase G9A and the DNA methyltransferase DNMT1 led to an increased expression of the tumor suppressor gene MASPIN. nih.gov This effect was supra-additive, indicating that these enzymes are both critical in maintaining the repressive epigenetic state of the gene. nih.gov This research highlights a complementary mechanism of action for this compound beyond its direct effect on DNA methylation. nih.gov
Another study in the human leukemia KG1 cell line used siRNA to downregulate each of the three active DNA methyltransferases (DNMT1, DNMT3A, and DNMT3B). oncotarget.com The results showed that DNMT1 is the primary enzyme responsible for maintaining DNA methylation in these cells and for mediating the DNA damage that occurs upon exposure to this compound. oncotarget.com Interestingly, combining DNMT1 siRNA with a low dose of the compound allowed for DNA demethylation to be uncoupled from the formation of DNA damage. oncotarget.com This suggests that a direct pharmacological inhibition of DNMT1 could achieve therapeutic gene re-expression with potentially less toxicity than nucleoside analogs. oncotarget.com Furthermore, research has shown that knocking down pRb pocket proteins using RNA interference (RNAi) can mimic the gene re-expression effects of this compound, revealing a novel mechanism by which the drug can activate both methylated and unmethylated genes. nih.gov
Transfection of Wild-Type Genes for Investigating Resistance Mechanisms
A significant challenge with many chemotherapeutic agents, including this compound, is the development of drug resistance. Transfection of wild-type genes into drug-resistant cell lines is a definitive method to identify the specific genes and mutations responsible for this resistance.
A primary mechanism of resistance to this compound is insufficient incorporation of the drug into DNA. nih.govcapes.gov.brnih.gov The drug requires phosphorylation by deoxycytidine kinase (dCK) to become active. nih.gov Studies on a panel of human cancer cell lines found that resistance was often associated with low expression of dCK and the nucleoside transporters hENT1 and hENT2, or high expression of the inactivating enzyme cytidine (B196190) deaminase (CDA). nih.govcapes.gov.br
A clear demonstration of this mechanism was shown in an HL60 leukemia cell clone where resistance to this compound was rapidly induced upon drug exposure. nih.govcapes.gov.br This resistance was linked to a genetic change from a heterozygous to a homozygous mutation in the DCK gene, leading to a loss of enzyme activity. nih.govnih.gov Crucially, when these resistant cells were transfected with a vector expressing the wild-type DCK gene, their sensitivity to this compound was restored. nih.govcapes.gov.brnih.gov This experiment unequivocally proved that functional dCK is essential for the drug's cytotoxic activity and that its loss is a direct cause of resistance. In another approach, retroviral-mediated transfer of the human cytidine deaminase gene into murine cells conferred significant resistance to this compound, further confirming the role of drug metabolism in sensitivity. researchgate.net
Synthesis and Characterization Techniques in Academic Research
Chemical Synthesis Procedures for this compound and its Analogues
The chemical synthesis of this compound (also known as Decitabine) and its analogues in academic research settings generally follows established nucleoside synthesis protocols, often with modifications to accommodate the specific properties of the 5-azacytosine (B16484) base. A common and efficient method is the Vorbrüggen glycosylation.
The general synthetic strategy involves several key steps:
Silylation of the Base: The 5-azacytosine base is first silylated to increase its solubility in organic solvents and to activate it for the subsequent coupling reaction. google.comepo.org This is typically achieved using a silylating agent like hexamethyldisilazane (B44280) (HMDS). epo.org
Coupling Reaction: The silylated 5-azacytosine is then coupled with a protected sugar derivative. For this compound, the sugar is a protected 2-deoxyribose, such as 2-deoxy-3,5-di-O-p-toluoyl-D-erythro-pentosyl chloride or 1-O-acetyl-2-deoxy-3,5-di-O-p-toluoyl-D-erythro-pentofuranose. tandfonline.comtandfonline.com This condensation reaction is catalyzed by a Lewis acid, with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) being a frequently used catalyst. google.comtandfonline.com The reaction yields a mixture of α and β anomers of the protected nucleoside. tandfonline.comtandfonline.com
Deprotection: The final step is the removal of the protecting groups from the sugar moiety to yield the final nucleoside. This is typically accomplished by treatment with sodium methoxide (B1231860) in methanol. tandfonline.comtandfonline.com
The characterization of the synthesized compounds and the assignment of the anomeric configurations (α or β) are confirmed using techniques such as Nuclear Magnetic Resonance (¹H NMR) spectroscopy and mass spectrometry. tandfonline.comnih.gov
This synthetic framework is also applied to create a wide variety of analogues for structure-activity relationship (SAR) studies. For example, analogues with modifications to the sugar ring, such as 4'-thionucleosides, have been synthesized by coupling 5-azacytosine with protected 4-thio-2-deoxypentofuranose sugars. tandfonline.comtandfonline.comresearchgate.net Additionally, various 5-substituted 2'-deoxyuridine (B118206) analogues have been synthesized to explore their potential as inhibitors of specific enzymes, such as thymidylate synthase. acs.orgnih.gov These synthetic procedures allow for the systematic modification of the nucleoside structure to investigate biological activity and develop novel therapeutic agents. tandfonline.com
Spectroscopic and Chromatographic Methods for Compound Analysis (e.g., NMR, HPLC, Mass Spectrometry, UV Spectrophotometry)
The analysis and characterization of this compound and its related compounds, such as the clinically significant 5-Aza-2'-deoxycytidine (Decitabine), rely on a suite of advanced spectroscopic and chromatographic techniques. These methods are crucial for confirming molecular structure, determining purity, quantifying the compound in various matrices, and studying its chemical stability and decomposition. nih.gov Due to the inherent instability of compounds like Decitabine (B1684300) in aqueous solutions, these analytical methods are indispensable for obtaining reliable and reproducible research findings. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound and its analogues. It provides detailed information about the carbon-hydrogen framework of the molecule.
¹³C-NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. The chemical shift of the thiocarbonyl group in related thionucleosides has been shown to appear at a much lower field, which can be useful for monitoring these modified bases. mdpi.com
Interactive Data Table: Illustrative ¹H-NMR Chemical Shifts for a Related 6-aza-2'-deoxyuridine (B1247385) Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1' | 6.67 | t | |
| H-3' | 5.67 | m | |
| H-4', H-5', H-5" | 4.58-4.40 | m | |
| H-2' | 2.97-2.82 | m | |
| H-2" | 2.50-2.35 | m | |
| NH | 9.34 | s |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation, quantification, and purity assessment of this compound and its analogues. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed, where the compound is separated based on its hydrophobicity.
Methodology: A typical RP-HPLC method involves a C18 column as the stationary phase and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. ijpsr.comabap.co.in The detection is often performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. ijpsr.comzentoks.com
Research Findings: Several HPLC methods have been developed and validated for the analysis of Decitabine. For example, one method utilized a Develosil RP Aqueous-AR-5 column with a mobile phase of Ammonium (B1175870) Acetate buffer (pH 4.5) and Acetonitrile (985:15 v/v) at a flow rate of 1.5 mL/min, with UV detection at 244 nm. ijpsr.comzentoks.com The retention time for Decitabine in this system was found to be approximately 3.79 minutes. ijpsr.com Another method for the simultaneous determination of Decitabine and Cedazuridine used a Zorbax C18 column with a mobile phase of 0.01N potassium dihydrogen phosphate (B84403) buffer and acetonitrile (65:35% v/v) at a flow rate of 1.0 mL/min, with UV detection at 245 nm, yielding a retention time of 2.263 minutes for Decitabine. abap.co.in
Interactive Data Table: Exemplary HPLC Methods for the Analysis of Decitabine
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
|---|---|---|---|---|---|
| Develosil RP Aqueous-AR-5 (150 x 4.6 mm, 5 µm) | Ammonium Acetate buffer (pH 4.5): Acetonitrile (985:15 v/v) | 1.5 | 244 | 3.796 | ijpsr.com |
| Zorbax C18 (150 mm x 4.6 mm, 5 µm) | 0.01N KH₂PO₄ buffer: Acetonitrile (65:35 v/v) | 1.0 | 245 | 2.263 | abap.co.in |
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of this compound. It is often coupled with HPLC (LC-MS) to provide separation and identification in a single analysis.
Methodology: In LC-MS, the analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This allows for the precise determination of the molecular weight. researchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information. researchgate.net
Research Findings: The molecular weight of this compound is 229.19 g/mol , with an accurate mass of 229.07. lgcstandards.com For its analogue Decitabine, a specific HPLC-MS/MS method was developed based on the fragmentation of the molecular ion at m/z 229 to a unique fragment ion at m/z 113. researchgate.net This method utilized an Aquasil C18 column with an isocratic mobile phase of 5% water/acetonitrile and 10 mM ammonium formate. researchgate.net Studies have also used mass spectrometry to identify the degradation products of Decitabine, which include guanylurea (B105422) derivatives and ring-opened formylated derivatives. nih.gov
Interactive Data Table: Mass Spectrometric Data for this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Accurate Mass | Key MS/MS Transition (m/z) | Reference |
|---|---|---|---|---|---|
| This compound (Beta Isomer) | C₈H₁₁N₃O₅ | 229.19 | 229.07 | Not specified | lgcstandards.com |
| Decitabine (5-Aza-2'-deoxycytidine) | C₈H₁₂N₄O₄ | 228.21 | Not specified | 229 → 113 | researchgate.net |
| Guanylurea degradation products | Not specified | Not specified | 219 and 437 | Not specified | nih.gov |
UV Spectrophotometry
UV spectrophotometry is a straightforward and robust method for the quantification of this compound, based on its absorption of ultraviolet light.
Methodology: This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A UV spectrophotometer measures the absorbance of a sample at a specific wavelength.
Research Findings: The detection wavelength for HPLC analysis of Decitabine is often set around 244-245 nm, which corresponds to a significant absorbance peak for the compound. ijpsr.comabap.co.inzentoks.com UV spectrophotometry has also been employed to study the kinetics of Decitabine decomposition. nih.gov The introduction of a sulfur atom at the 4-position in related 2'-deoxyuridines shifts their UV spectra to longer wavelengths, with maxima around 330 to 340 nm. mdpi.com
Interactive Data Table: UV Spectrophotometric Data for Decitabine Analysis
| Parameter | Value | Reference |
|---|---|---|
| Detection Wavelength (HPLC) | 244 nm | ijpsr.comzentoks.com |
常见问题
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